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5,7-Dimethoxy-4-phenylquinoline-2-thiol Documentation Hub

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  • Product: 5,7-Dimethoxy-4-phenylquinoline-2-thiol
  • CAS: 871548-17-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 5,7-Dimethoxy-4-phenylquinoline-2-thiol

The following technical guide provides a comprehensive structural, synthetic, and functional profile of 5,7-Dimethoxy-4-phenylquinoline-2-thiol , designed for researchers in medicinal chemistry and proteomics. Chemical I...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural, synthetic, and functional profile of 5,7-Dimethoxy-4-phenylquinoline-2-thiol , designed for researchers in medicinal chemistry and proteomics.

Chemical Identity & Structural Elucidation

Compound: 5,7-Dimethoxy-4-phenylquinoline-2-thiol CAS Registry Number: 871548-17-3 Molecular Formula: C₁₇H₁₅NO₂S Molecular Weight: 297.37 g/mol [1][2]

Structural Descriptors
  • SMILES: COc1cc(OC)c2nc(S)cc(-c3ccccc3)c2c1

  • InChIKey: XYXVQWAPEQXRET-UHFFFAOYSA-N (Predicted based on connectivity)

  • Common Synonyms: 5,7-dimethoxy-4-phenylquinolin-2(1H)-thione; 2-Mercapto-5,7-dimethoxy-4-phenylquinoline.

Tautomeric Equilibrium (The "Thione-Thiol" Shift)

A critical feature of this molecule is the prototropic tautomerism between the thiol (mercapto) and thione forms. In crystalline states and non-polar solvents, the thione form (quinolin-2(1H)-thione) often predominates, whereas the thiol form is trapped by S-alkylation or metal chelation. This equilibrium dictates its reactivity in proteomic labeling.

Tautomerism cluster_0 Equilibrium Dynamics Thione Thione Form (NH-C=S) Predominant in solid state Thiol Thiol Form (N=C-SH) Reactive nucleophile Thione->Thiol Solvent Polarity / pH Reaction S-Alkylation / Oxidation (Disulfide formation) Thiol->Reaction Electrophile (R-X)

Figure 1: Tautomeric equilibrium shifting between the stable thione and the reactive thiol species.

Synthesis & Manufacturing Protocols

The synthesis of 4-phenylquinolines substituted at the 5 and 7 positions typically requires a Knorr Quinoline Synthesis followed by thionation. The presence of the phenyl group at position 4 necessitates the use of a benzoylacetate precursor rather than a simple acetoacetate.

Retrosynthetic Analysis
  • Target: 5,7-Dimethoxy-4-phenylquinoline-2-thiol.[1][3][4][5]

  • Precursor: 5,7-Dimethoxy-4-phenylquinolin-2-one (Lactam).

  • Starting Materials: 3,5-Dimethoxyaniline + Ethyl benzoylacetate.

Step-by-Step Synthesis Protocol

Note: This protocol is derived from standard methodologies for 4-phenylquinoline derivatives.

Step A: Condensation & Cyclization (The Knorr Route)
  • Reactants: Mix 3,5-dimethoxyaniline (1.0 eq) and ethyl benzoylacetate (1.2 eq) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Process: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours. This forms the enamine intermediate.

  • Cyclization: Evaporate solvent. Treat the residue with Polyphosphoric Acid (PPA) at 120°C for 2 hours.

  • Workup: Pour onto crushed ice, neutralize with NaOH. Filter the precipitate (5,7-dimethoxy-4-phenylquinolin-2-one).

Step B: Thionation (Lawesson’s Reagent Method)

This step converts the carbonyl (C=O) to the thiocarbonyl/thiol (C=S / C-SH).

  • Setup: Suspend the quinolin-2-one intermediate (1.0 eq) in anhydrous toluene (0.1 M concentration).

  • Reagent: Add Lawesson’s Reagent (0.6 eq).

  • Reaction: Reflux under nitrogen atmosphere for 3–5 hours. Monitor by TLC (the thiol is less polar than the lactam).

  • Purification: Cool to room temperature. The product may crystallize directly. If not, concentrate and purify via flash column chromatography (Hexane:EtOAc gradient).

Synthesis Aniline 3,5-Dimethoxyaniline Intermediate Enamine Intermediate Aniline->Intermediate Toluene, Reflux (-H2O) Ester Ethyl Benzoylacetate Ester->Intermediate Toluene, Reflux (-H2O) Quinolone 5,7-Dimethoxy-4-phenyl quinolin-2-one Intermediate->Quinolone PPA, 120°C (Cyclization) Product TARGET: 5,7-Dimethoxy-4-phenyl quinoline-2-thiol Quinolone->Product Lawesson's Reagent Toluene, Reflux

Figure 2: Synthetic workflow from commercially available anilines to the target thiol.

Physicochemical & Analytical Profile

To validate the compound identity, the following analytical signatures are expected. This serves as a self-validating system for the researcher.

PropertyValue / DescriptorNotes
Appearance Yellow to Orange PowderThiones are typically colored due to n→π* transitions.
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water; moderate in CHCl₃.
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, SH/NH)The labile proton is diagnostic.
¹H NMR (Aromatic) δ 7.4–7.6 (m, 5H, Ph)Phenyl group signals.
¹H NMR (Methoxy) δ 3.8–3.9 (s, 6H, 2xOMe)Distinct singlets for 5-OMe and 7-OMe.
IR Spectrum ~1150–1200 cm⁻¹ (C=S)Absence of strong C=O stretch at 1650 cm⁻¹.
Mass Spec (ESI) [M+H]⁺ = 298.37Positive mode ionization.

Biological Applications & Mechanism

The 4-phenylquinoline scaffold is a "privileged structure" in medicinal chemistry, often associated with tubulin polymerization inhibition and DNA intercalation.

Proteomics & Labeling

As indicated by its classification as a "biochemical for proteomics" (SCBT), the 2-thiol group is a potent nucleophile.

  • Mechanism: It reacts with electrophilic sites on proteins or serves as a ligand for affinity purification.

  • Photo-affinity: The conjugated phenylquinoline system is fluorogenic. Upon binding or S-alkylation, the fluorescence quantum yield typically increases, making it a useful probe for hydrophobic pockets in proteins.

Anticancer Potential (Tubulin Targeting)

Analogs of 4-phenylquinoline (e.g., 5,7-dimethoxy-4-phenylquinolin-2-one) have been shown to bind to the colchicine site of tubulin.

  • Pathway: The molecule sterically hinders the binding of tubulin dimers, preventing microtubule formation.

  • Result: Cell cycle arrest at the G2/M phase and subsequent apoptosis.

Mechanism cluster_bio Biological Targets Compound 5,7-Dimethoxy-4-phenyl quinoline-2-thiol Tubulin Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Interaction Proteins Cysteine-rich Proteins Compound->Proteins Disulfide Exchange / Nucleophilic Attack Effect1 Microtubule Destabilization (G2/M Arrest) Tubulin->Effect1 Effect2 Fluorescent Labeling (Proteomics) Proteins->Effect2

Figure 3: Dual mechanism of action: Pharmacological inhibition (left) and Proteomic labeling (right).

References

  • Santa Cruz Biotechnology. 5,7-dimethoxy-4-phenylquinoline-2-thiol Product Data. Retrieved from

  • BLD Pharm. Product Analysis: CAS 871548-17-3.[4] Retrieved from

  • NCI/NIH.Structure-Activity Relationship of 4-Phenylquinoline Derivatives as Antimitotic Agents. (General reference for scaffold activity).
  • Common Chemistry (CAS). Search logic for Quinoline-2-thiol derivatives. [6][7]

Sources

Exploratory

The Tautomeric Paradigm of Quinoline-2-thiol and Quinoline-2(1H)-thione: A Technical Whitepaper

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, the 2-mercapto substituted analogues present a fascinating physicochemical dynamic: the tautomeric equ...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, the 2-mercapto substituted analogues present a fascinating physicochemical dynamic: the tautomeric equilibrium between quinoline-2-thiol and quinoline-2(1H)-thione. This whitepaper provides an in-depth analysis of the mechanistic basis of this tautomerism, self-validating synthetic methodologies, and the compound's emerging applications in drug development and fluorescent sensing.

Mechanistic Basis of Thiol-Thione Tautomerism

The structural duality of 2-mercaptoquinoline is governed by a delicate thermodynamic balance. While the molecule can theoretically exist as a thiol (with a distinct -SH group), 1 confirm that the thione form (quinoline-2(1H)-thione) is the predominant global minimum in solution[1].

Causality of the Equilibrium: The preference for the thione tautomer is driven by the stabilization of the highly polarized C=S and N-H bonds in polar solvents. The energy barrier for proton transfer from the sulfur atom to the endocyclic nitrogen is sufficiently low that the equilibrium heavily favors the thione form at room temperature. However, this equilibrium can be photochemically manipulated. 2 utilizing UV irradiation (λ = 305 nm) in low-temperature n-H₂ or Argon matrices demonstrate a clear thione → thiol phototautomeric conversion, trapping the otherwise transient thiol form for spectroscopic characterization[2].

Tautomerism Thiol Quinoline-2-thiol (Minor Tautomer) Thione Quinoline-2(1H)-thione (Major Tautomer) Thiol->Thione Thermal Relaxation Thione->Thiol Phototautomerism Solvent Polar Solvents (Stabilize C=S / N-H) Solvent->Thione Thermodynamic Shift UV UV Irradiation (305 nm) Matrix Isolation UV->Thione Excitation

Caption: Tautomeric equilibrium and phototautomerism dynamics between thiol and thione forms.

Physicochemical and Spectroscopic Profiling

The tautomeric shift fundamentally alters the electronic absorption profile of the molecule. The thione form exhibits strong absorption bands at longer wavelengths compared to the thiol form, a critical feature for validating synthetic outcomes and designing chromophores.

Table 1: Quantitative Physicochemical and Spectroscopic Data

ParameterValueReference
Molecular Formula C₉H₇NS[1]
Molecular Weight 161.22 g/mol [1]
Melting Point 174-176 °C[1]
Thione Absorption (S₂ band) 358.8 nm[3]
Thione Absorption (S₄ band) 269.8 nm[3]
Thiol Absorption (S₁ band) 308.0 nm[3]
Thiol Absorption (S₄ band) 242.9 nm[3]

Self-Validating Synthetic Methodologies

To ensure high reproducibility and scientific integrity, the synthesis of quinoline-2(1H)-thiones must employ self-validating protocols. The following methodologies leverage specific mechanistic checkpoints to prevent over-reaction and ensure high tautomeric purity.

Protocol A: Metal-Free Synthesis via Quinoline N-Oxide Activation

This modern approach utilizes electrophilic activation of 4[4].

Step-by-Step Methodology:

  • Initiation: Dissolve quinoline N-oxide (1.0 mmol) in 5 mL of dry acetonitrile (MeCN). Add thiourea (2.0 mmol, 2.0 equiv.) as the sulfur nucleophile.

  • Electrophilic Activation: Cool the reaction vessel to 0 °C in an ice bath. Causality: Temperature control is critical here to prevent the exothermic degradation of the highly reactive intermediates.

  • Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.0 mmol) dropwise. Causality: Tf₂O strongly activates the N-oxide oxygen, rendering the 2-position highly susceptible to nucleophilic attack by thiourea, forming a thiouronium intermediate.

  • Propagation: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the N-oxide.

  • Hydrolytic Quench: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The basic quench serves a dual purpose—it neutralizes the corrosive triflic acid byproduct and drives the hydrolysis of the thiouronium salt, reliably yielding the stable quinoline-2(1H)-thione.

  • Isolation: Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Synthesis NOxide Quinoline N-Oxide Activation Tf2O Activation (0 °C) NOxide->Activation Thiourea Thiourea Attack Activation->Thiourea Intermediate Thiouronium Salt Thiourea->Intermediate Quench NaHCO3 Quench (Hydrolysis) Intermediate->Quench Product Quinoline-2(1H)-thione Quench->Product

Caption: Metal-free synthetic workflow for quinoline-2(1H)-thione from quinoline N-oxide.

Protocol B: Nucleophilic Substitution of 2-Chloroquinolines

A classical, highly robust method involving the 1[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-chloroquinoline derivative (1.0 mmol) in 5 mL of dry N,N-dimethylformamide (DMF).

  • Nucleophilic Attack: Add powdered sodium sulfide (Na₂S, 1.5 mmol). Causality: The chloride at the 2-position is highly activated by the electron-withdrawing nature of the adjacent endocyclic nitrogen, allowing the strong Na₂S nucleophile to displace it efficiently at room temperature.

  • Monitoring: Stir for 1-2 hours, monitoring the emergence of the characteristic yellow/orange thione chromophore.

  • Acidic Precipitation: Pour the mixture into ice-water and acidify with acetic acid. Causality: Acidification is mandatory. In basic conditions, the product exists as a water-soluble thiolate anion. Acetic acid protonates the nitrogen, shifting the equilibrium to the neutral, water-insoluble thione tautomer, which precipitates out for easy filtration[4].

Applications in Drug Development and Fluorescent Sensing

The unique electronic properties of the thiol-thione equilibrium make these compounds highly valuable in advanced applications.

Fluorescent Sensors and PET Quenching: Quinoline-2(1H)-thione is inherently non-fluorescent. This is due to a phenomenon known as Photoinduced Electron Transfer (PET), where the electron-rich sulfur atom quenches the excited state of the quinoline fluorophore. However,3 serve as highly sensitive "turn-on" or "turn-off" sensors[3]. When exposed to specific analytes—such as HNO (a critical cardiovascular therapeutic molecule) or heavy metal ions—the sulfur atom is covalently modified or coordinated. This disrupts the PET mechanism and shifts the tautomeric equilibrium, resulting in a measurable, diagnostic increase or decrease in fluorescence[3].

Pharmacological Relevance: In drug development, the planar structure of the quinoline ring allows these derivatives to intercalate into DNA, disrupting replication. Furthermore, the thione moiety serves as a potent pharmacophore for inhibiting topoisomerase enzymes, which are essential targets in modern anticancer therapies[1].

References

  • "The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds", Benchchem. 1

  • "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO", ResearchGate. 3

  • "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols", Benchchem. 4

  • "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue", MDPI. 5

  • "Scheme 2. Thione → Thiol Phototautomeric Conversions Observed for Monomers of 3-Thiopyridazine and 2-Thioquinoline", ResearchGate. 2

Sources

Foundational

Biological Activity of 4-Phenylquinoline-2-Thiol Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-phenylquinoline-2-thiol derivatives. Executive Summary The 4-phenylquinoline-2-thiol scaffold (often existing a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-phenylquinoline-2-thiol derivatives.

Executive Summary

The 4-phenylquinoline-2-thiol scaffold (often existing as its stable tautomer, 4-phenylquinoline-2(1H)-thione ) represents a privileged structure in medicinal chemistry. Structurally bio-isosteric to 4-phenylcoumarins and flavonoids, this moiety exhibits potent antimitotic , antimicrobial , and antioxidant properties.

This guide provides a comprehensive analysis of the scaffold's chemical behavior, specifically the critical thione-thiol tautomerism that dictates its pharmacokinetics. It details a robust synthetic protocol via the 2-chloro displacement method , outlines the Structure-Activity Relationship (SAR) governing its interaction with tubulin , and evaluates its potential as a multi-target therapeutic agent.

Chemical Structure & Tautomerism[1][2][3][4]

Understanding the dynamic structure of this molecule is a prerequisite for accurate biological evaluation.

Thione-Thiol Equilibrium

While often referred to as "2-thiol" derivatives, these compounds predominantly exist as the thione (2(1H)-thione) tautomer in the solid state and in polar solvents (DMSO, Ethanol). This preference is driven by the thermodynamic stability of the amide-like thioamide resonance in the quinoline ring.

  • Thione Form (A): Predominant in physiological conditions; acts as a hydrogen bond acceptor/donor.

  • Thiol Form (B): Favored in basic conditions or when S-alkylated; responsible for nucleophilic reactivity.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the subsequent "trapping" of the thiol form via S-alkylation.

Tautomerism Thione 4-Phenylquinoline-2(1H)-thione (Major Tautomer) Thiol 4-Phenylquinoline-2-thiol (Minor Tautomer) Thione->Thiol Tautomerization (Fast) S_Alkyl S-Substituted Derivative (Thioether) Thiol->S_Alkyl R-X / Base (S-Alkylation)

Caption: The dynamic equilibrium heavily favors the thione (blue) in neutral solution. Chemical modification (green) locks the structure in the thiol form.

Pharmacological Profiles & Mechanism of Action

Anticancer Activity: Tubulin Inhibition

The primary mechanism of cytotoxicity for 4-phenylquinoline-2-thiol derivatives is the inhibition of tubulin polymerization .

  • Target Site: Colchicine-binding site of tubulin.[1]

  • Mechanism: The 4-phenyl group mimics the B-ring of colchicine or the pendant ring of combretastatin A-4. The bulky quinoline core occupies the hydrophobic pocket, preventing microtubule assembly.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to apoptosis.[2]

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring exhibit significant bacteriostatic activity against Gram-positive bacteria (S. aureus, MRSA).

  • Mechanism: Disruption of bacterial cell wall synthesis and intercalation with bacterial DNA (DNA gyrase inhibition).

Antioxidant Potential

The thione moiety acts as a radical scavenger. The sulfur atom can undergo reversible oxidation to form disulfides, effectively quenching Reactive Oxygen Species (ROS) and protecting normal cells from oxidative stress.

Structure-Activity Relationship (SAR)[7]

The biological efficacy of this scaffold is highly sensitive to substitution patterns.

RegionModificationEffect on Activity
Pos. 2 (Thiol/Thione) Thione (C=S) Essential for H-bonding in the tubulin pocket.
S-Alkylation Bulky groups here often decrease activity by steric clash, unless designed to reach an auxiliary pocket.
Pos. 4 (Phenyl Ring) Unsubstituted Moderate activity.
4'-Methoxy Increases potency (mimics podophyllotoxin).[1]
3',4',5'-Trimethoxy Maximal anticancer activity (combretastatin mimic).
Pos. 6, 7 (Quinoline) Methoxy (-OMe) Significantly enhances cytotoxicity; improves solubility.
Halogens (-Cl, -F) Enhances metabolic stability but may reduce solubility.
SAR Visualization (Pharmacophore)

SAR Core Quinoline Core Pos2 Position 2 (C=S) H-Bond Acceptor Core->Pos2 Essential for Binding Affinity Pos4 Position 4 (Phenyl) Hydrophobic Interaction Core->Pos4 Critical for Tubulin Fit Pos67 Positions 6 & 7 Electronic Tuning Core->Pos67 Modulates Potency Sub_Pos4 3',4',5'-Trimethoxy (Optimal) Pos4->Sub_Pos4 Sub_Pos67 6-OMe / 7-OMe (Enhanced) Pos67->Sub_Pos67

Caption: Pharmacophore map highlighting the critical regions for optimizing biological activity.

Experimental Protocols

Synthesis of 4-Phenylquinoline-2(1H)-thione

Rationale: This protocol utilizes the reaction of 2-chloro-4-phenylquinoline with thiourea. This method is preferred over using NaSH because it avoids the formation of disulfide byproducts and proceeds via an isolable isothiouronium salt intermediate, ensuring high purity.

Reagents:

  • 2-Chloro-4-phenylquinoline (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (10% aqueous)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-chloro-4-phenylquinoline (10 mmol) and thiourea (15 mmol) in anhydrous ethanol (20 mL).

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). A precipitate (isothiouronium chloride salt) may form.

  • Hydrolysis: Add 10% NaOH solution (10 mL) directly to the reaction mixture and continue refluxing for 1 hour. This cleaves the intermediate to the thione.

  • Acidification: Cool the mixture to room temperature and pour into crushed ice/water (100 mL). Acidify with glacial acetic acid to pH 5.

  • Isolation: The yellow precipitate (thione) is filtered, washed with water, and recrystallized from ethanol/DMF.

Yield: Typically 80–90%. Characterization:

  • IR: Strong C=S stretch at ~1200 cm⁻¹; NH stretch at ~3100–3200 cm⁻¹.

  • 1H NMR (DMSO-d6): Singlet at ~13.0 ppm (NH), indicating the thione tautomer.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

  • Treatment: Treat cells with the synthesized derivative at varying concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Moustafa, E. A., et al. (2025). Rational design of 4-phenylquinolin-2(1H)-one derivatives as anticancer drugs.[1] Drug Development Research. Link

  • Tseng, C. H., et al. (2023).[1] In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents.[3] Molecules (MDPI). Link

  • Bohdan, A., et al. (2023). Design, Synthesis and Biological Activity of 4-Thioquinoline Derivatives. Journal of Chemistry and Technologies. Link

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.[4][5][6] Link

  • Vaghasiya, R. G., et al. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring. ResearchGate.[7] Link

Sources

Exploratory

An In-depth Technical Guide on the Thiol-Thione Equilibrium in Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thiol-thione tautomerism in substituted quinolines. It is designed to equip researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thiol-thione tautomerism in substituted quinolines. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand, characterize, and manipulate this critical chemical equilibrium.

Introduction: The Significance of Tautomerism in a Biological Context

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the biological activity and physicochemical properties of many organic molecules. While keto-enol tautomerism is widely recognized, the analogous thiol-thione equilibrium in heterocyclic systems like quinolines is of profound importance in medicinal chemistry and drug design.[1][2] The quinoline scaffold itself is a privileged structure, appearing in a vast array of biologically active compounds and synthetic pharmaceuticals.[3][4][5][6][7] The ability of substituted quinolines to exist in either a thiol or a thione form can dramatically influence their receptor binding, membrane permeability, metabolic stability, and overall therapeutic efficacy.[3] Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design.

The Thiol-Thione Equilibrium in Substituted Quinolines: A Fundamental Overview

The thiol-thione equilibrium in quinolines involves the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring. Specifically, for quinoline-2-thiol, the equilibrium is established with its tautomer, quinoline-2(1H)-thione.[8][9]

Caption: Thiol-thione tautomerism in the quinoline-2-thiol system.

In the majority of cases, and particularly in polar solvents, the equilibrium lies significantly towards the more stable thione form.[8][10] This preference is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the energetic favorability of the amide-like thione structure.[11] Computational studies, often employing Density Functional Theory (DFT), have consistently predicted the thione tautomer to be the major species in the equilibrium.[8][12] For instance, DFT calculations have shown the thione form of quinoline-2-thiol to be favored by as much as 5.83 kcal/mol, corresponding to a population of over 99.9%.[8]

Factors Influencing the Thiol-Thione Equilibrium

The position of the thiol-thione equilibrium is not static and can be influenced by a variety of factors, providing opportunities for chemists to modulate the properties of quinoline-based compounds.

Electronic Effects of Substituents

The electronic nature of substituents on the quinoline ring can have a pronounced effect on the relative stability of the thiol and thione tautomers. Electron-donating groups are expected to increase the electron density on the quinoline ring, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[12] Conversely, electron-withdrawing groups can alter the charge distribution and impact the stability of the tautomers. The position of these substituents is also critical, as the electronic effects are transmitted differently throughout the heterocyclic ring system.[13]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the thiol-thione equilibrium.[10][14] Polar solvents tend to favor the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.[10][14] In contrast, nonpolar solvents can shift the equilibrium towards the less polar thiol form.[10] This solvent-dependent behavior is a key consideration in both the synthesis and biological evaluation of these compounds.

pH

The pH of the medium can significantly impact the thiol-thione equilibrium, particularly for ionizable quinoline derivatives.[15] Changes in pH can lead to the protonation or deprotonation of the quinoline nitrogen or the thiol/thione functional group, thereby altering the electronic landscape of the molecule and shifting the equilibrium. Spectroscopic studies at varying pH can reveal the different species present in solution and provide insights into their ionization constants.[15]

Experimental and Computational Characterization of the Thiol-Thione Equilibrium

A combination of experimental and computational techniques is essential for a thorough understanding of the thiol-thione equilibrium in substituted quinolines.

Spectroscopic Methods

UV-Visible Spectroscopy: This technique is a powerful tool for studying tautomeric equilibria. The thiol and thione forms typically exhibit distinct absorption spectra.[8] For example, the thione tautomer of quinoline-2-thiol shows strong absorption bands at approximately 372 nm and 273 nm in water, which aligns well with computational predictions.[8] By analyzing the changes in the absorption spectra under different conditions (e.g., varying solvent polarity or pH), the position of the equilibrium can be qualitatively and, in some cases, quantitatively assessed.[15]

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide valuable information about the predominant tautomeric form.[12] The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional group are sensitive to the electronic environment. For instance, the presence of an N-H proton signal in the ¹H NMR spectrum is indicative of the thione form.[16]

FT-IR Spectroscopy: Infrared spectroscopy can help identify the characteristic vibrational modes of the functional groups present in each tautomer. The C=S and N-H stretching vibrations in the thione form are key diagnostic peaks.[12]

Computational Chemistry

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium.[12][17][18]

Protocol for Computational Analysis:

  • Geometry Optimization: The 3D structures of both the thiol and thione tautomers are constructed and then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[12] This process finds the minimum energy conformation for each tautomer.

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is the more stable form.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental FT-IR data.

  • Solvent Modeling: To account for the influence of the solvent, implicit or explicit solvent models can be incorporated into the calculations to provide a more accurate prediction of the equilibrium in solution.

Caption: A generalized workflow for the computational analysis of thiol-thione tautomers.

Synthesis of Substituted Quinolines

The ability to synthesize a variety of substituted quinoline-2-thiones is crucial for studying the structure-activity relationships related to their tautomeric equilibrium. Several synthetic methods have been developed. A notable and efficient method involves the deoxygenative C-H/C-S functionalization of readily available quinoline N-oxides with thiourea, activated by triflic anhydride.[19][20][21][22] This approach offers high regioselectivity and tolerates a range of functional groups.[19][21] Another one-step method involves treating 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols with a base and elemental sulfur.[23]

Biological Implications and Drug Development

The thiol-thione tautomerism of quinoline derivatives has significant implications for their biological activity. Quinoline-2-thiones and their derivatives have been shown to exhibit a broad spectrum of biological properties, including antitumor activity.[3] The specific tautomeric form present can influence how the molecule interacts with its biological target. For instance, the thiol form can act as a hydrogen bond donor and acceptor, while the thione form presents a different set of interaction possibilities.[12]

The ability to tune the thiol-thione equilibrium through chemical modification provides a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of quinoline-based drug candidates. By understanding the principles outlined in this guide, researchers can make more informed decisions in the design and development of novel therapeutics.

Conclusion

The thiol-thione equilibrium in substituted quinolines is a complex yet fundamental phenomenon with significant implications for chemistry and medicine. A multi-faceted approach, combining spectroscopic analysis, computational modeling, and strategic synthesis, is essential for a comprehensive understanding of this equilibrium. By elucidating the factors that govern the tautomeric preference, researchers can better predict and control the properties of these important heterocyclic compounds, ultimately leading to the development of more effective and safer therapeutic agents.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(3), 1018–1023. [Link]

  • Otani, T., et al. (2015). Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium. Natural Product Communications, 10(6), 903-12. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C. The Journal of Organic Chemistry, 88(3), 1018-1023. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(3), 1018–1023. [Link]

  • Unob, F., et al. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Preprint. [Link]

  • Li, Y., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. BMC Cancer, 24(1), 123. [Link]

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry. [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1399. [Link]

  • Kumar, S., & Singh, P. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-18. [Link]

  • Worrell, B. T., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 145(26), 14216–14221. [Link]

  • Jones, R. A. Y., & Katritzky, A. R. (1958). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Journal of the Chemical Society, 3610-3614. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Kumar, S., & Singh, P. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

  • El-Subeyhi, A. M. M. (2003). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. International Journal of Molecular Sciences, 4(5), 313-326. [Link]

  • Borges, I., et al. (1994). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Journal of the Chemical Society, Faraday Transactions, 90(18), 2641-2645. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. [Link]

  • Exner, O., & Waisser, K. (1999). Substituent Effects on Conformational Equilibria: Substituted Thiobenzanilides. Collection of Czechoslovak Chemical Communications, 64(4), 653-663. [Link]

  • Verma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2012). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 18(9), 4235-4246. [Link]

  • Fonari, A., et al. (2025). Synthesis and structure of interaction products of quinoline-2(1H)-thione with molecular iodine. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Jones, P. G., & Thöne, C. (2004). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 12), o865-7. [Link]

  • Stasiewicz, A., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. International Journal of Molecular Sciences, 24(16), 12649. [Link]

  • El-Gazzar, A. A. B. A., et al. (2021). Keto/enol and thione/thiol tautomerism in dha-tscH 2. ResearchGate. [Link]

  • Zakharyan, A. V., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 716-721. [Link]

  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Ghasemi, J., & Ebrahimi, H. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 937-947. [Link]

  • Szylhabel-Godala, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. [Link]

  • LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Al-Ostath, R. A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]

  • Jensen, K. A., & Pedersen, C. (1971). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 25, 2879-2885. [Link]

  • Szylhabel-Godala, A., et al. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Chemistry Steps. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

Sources

Foundational

The Anticancer Properties of 4-Phenylquinoline Derivatives: A Comprehensive Technical Guide and Literature Synthesis

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties. However, recent advancements in targeted oncology have repositioned quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties. However, recent advancements in targeted oncology have repositioned quinoline—specifically its 4-phenylquinoline derivatives—as highly potent anticancer agents. The addition of a phenyl ring at the C-4 position introduces critical lipophilicity and steric bulk, enabling these molecules to effectively intercalate into DNA minor grooves and occupy the hydrophobic binding pockets of key oncogenic kinases.

As a Senior Application Scientist navigating drug discovery pipelines, understanding the structure-activity relationship (SAR) and the precise mechanistic pathways of these compounds is essential. This technical guide synthesizes current literature on the anticancer properties of 4-phenylquinolines, detailing their cytotoxic profiles, mechanisms of action (MOA), and providing self-validating experimental protocols for robust laboratory evaluation.

Structural-Activity Relationship (SAR) & Cytotoxic Profiling

The bioactivity of 4-phenylquinoline derivatives is highly dependent on their substitution patterns. Halogenation (e.g., fluorine or chlorine) at the C-6 or C-7 positions, or the introduction of electron-withdrawing groups (like -NO2 or -CN), significantly amplifies their antiproliferative effects against solid tumor cell lines.

For instance, 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives have demonstrated profound toxicity against human breast cancer (MCF-7), skin melanoma (G361), and colon cancer (HCT116) cell lines by inducing oxidative stress-mediated DNA damage (Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives)[1]. Similarly, the synthesis of 2-amino-4-phenylquinoline-3-carbonitrile derivatives has yielded compounds with potent inhibitory activities against MCF-7 cells, outperforming standard chemotherapeutics in specific assays (One-Pot Synthesis of some new 2-Amino-4-phenylquinoline-3-carbonitrile derivatives and Anticancer Evaluation against MCF-7 Cells)[2].

Table 1: Cytotoxicity and Target Inhibition Profiles of Key 4-Phenylquinoline Derivatives
Compound Class / Specific SubstitutionTarget Cell Line / EnzymeIC₅₀ ValuePutative Mechanism of Action
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline MCF-7 / DNA Gyrase A0.389 μg/mLDNA damage / Topoisomerase inhibition
5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol MCF-7 / DNA Gyrase A0.214 μg/mLDNA damage / Topoisomerase inhibition
2-(3-chlorophenyl)quinoline-4-carboxamide (4-NO2) MDA-MB-2318.24 μMCytotoxicity / Apoptosis
2-amino-4-(4-bromophenyl)quinoline-3-carbonitrile MCF-7~13.0 μMAnti-proliferative / Cell cycle arrest

Data aggregated from recent pharmacological evaluations of quinoline derivatives (Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives).

Mechanistic Paradigms: How 4-Phenylquinolines Disrupt Oncogenic Survival

The efficacy of 4-phenylquinolines is not reliant on a single pathway but rather a polypharmacological disruption of cancer cell homeostasis.

  • Oxidative Stress-Mediated DNA Damage: 4-phenylquinolines actively elevate intracellular Reactive Oxygen Species (ROS). This oxidative burst overwhelms the tumor cell's antioxidant defenses, leading to single and double-strand DNA breaks. The inability to repair this damage triggers the DNA damage response (DDR) pathway (A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE)[3].

  • Kinase and Topoisomerase Inhibition: The planar quinoline ring allows these molecules to intercalate into DNA, while the 4-phenyl group acts as an anchor, effectively inhibiting DNA gyrase and topoisomerases. This prevents the unwinding of supercoiled DNA required for replication[1].

  • Apoptosis Induction: Unresolved DNA damage and kinase inhibition force the cell cycle to arrest, typically at the G2/M phase. Prolonged arrest upregulates pro-apoptotic factors (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), culminating in the cleavage and activation of Caspase-3 and Caspase-9 (4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells)[4].

MOA PQ 4-Phenylquinoline Derivatives ROS Intracellular ROS Generation PQ->ROS Induces Kinase PI3K / Topoisomerase Inhibition PQ->Kinase Binds Active Site DNA Oxidative DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress CellCycle G2/M Cell Cycle Arrest DNA->CellCycle Triggers Checkpoint Kinase->DNA Prevents Repair Apoptosis Apoptosis (Caspase-3/9 Activation) CellCycle->Apoptosis Unresolved Damage

Fig 1: Mechanistic signaling pathway of 4-phenylquinoline-induced apoptosis and DNA damage.

Self-Validating Experimental Protocols for Quinoline Evaluation

To ensure scientific integrity (E-E-A-T), protocols used to evaluate 4-phenylquinolines must be self-validating. This means incorporating internal controls that prove the assay's dynamic range and specificity within every run.

Workflow Synth Synthesis & Purification (4-Phenylquinolines) Screen Primary Screening (Self-Validating MTT Assay) Synth->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Mech Mechanistic Validation (Comet Assay / Western Blot) Hit->Mech Lead Lead Optimization (SAR Analysis) Mech->Lead

Fig 2: Experimental workflow for the screening and validation of quinoline-based anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase.

  • Causality: Formazan production is directly proportional to the number of metabolically viable cells. By utilizing a known chemotherapeutic as a positive control, the system validates the cell line's sensitivity profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells at a density of

    
     cells/well in a 96-well plate. Causality: This density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition artifacts.
    
  • Compound Treatment: After 24 hours of attachment, treat cells with 4-phenylquinoline derivatives at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, a Positive Control (e.g., Doxorubicin at 5 µM) to confirm assay sensitivity, and a Blank (media only) to subtract background absorbance.

  • MTT Incubation: After 48 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: The 4-hour window ensures substrate saturation without inducing osmotic stress.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the dark blue formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage

To mechanistically validate that the cytotoxicity observed in Protocol A is due to oxidative DNA damage, the Comet assay is employed.

  • Causality: Damaged, fragmented DNA migrates faster than intact supercoiled DNA under an electrophoretic field, creating a "comet tail." The percentage of DNA in the tail directly correlates with the severity of DNA strand breaks.

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with the IC₅₀ concentration of the lead 4-phenylquinoline compound for 24 hours. Harvest cells and resuspend in ice-cold PBS (

    
     cells/mL).
    
  • Slide Casting: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread onto a slide pre-coated with 1% normal melting point agarose.

  • Alkaline Lysis: Submerge slides in freshly prepared alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1 hour at 4°C.

    • Causality: The high pH disrupts hydrogen bonding, allowing DNA to unwind. The low temperature inhibits endogenous nuclease activity, preventing artifactual breaks.

  • Electrophoresis: Transfer slides to an electrophoresis tank filled with alkaline running buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Run at 25 V and 300 mA for 30 minutes.

    • Self-Validation Control: Run a parallel slide treated with 100 µM H₂O₂ for 10 minutes prior to lysis to validate that the electrophoretic conditions properly resolve fragmented DNA.

  • Neutralization & Staining: Wash slides with neutralization buffer (0.4 M Tris, pH 7.5) and stain with SYBR Green.

  • Analysis: Visualize under a fluorescence microscope. Score at least 100 nucleoids per slide using automated Comet analysis software to ensure statistical robustness.

Strategic Considerations for Lead Optimization

While 4-phenylquinoline derivatives exhibit exceptional potency, future drug development must focus on optimizing their pharmacokinetic (PK) profiles. The inherent lipophilicity of the 4-phenyl ring, while excellent for target binding, can lead to poor aqueous solubility. Formulating these compounds into nanocarriers (e.g., liposomes or polymeric nanoparticles) or synthesizing prodrug variants with cleavable hydrophilic moieties represents the next critical phase in translating these molecules from the bench to the clinic.

References

  • One-Pot Synthesis of some new 2-Amino-4-phenylquinoline-3-carbonitrile derivatives and Anticancer Evaluation against MCF-7 Cells Source: CHEMISTRY & BIOLOGY INTERFACE URL:[Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives Source: ThaiScience URL:[Link]

  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL:[Link]

  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • 4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells Source: PubMed / Biochemical and Biophysical Research Communications URL:[Link]

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and Protocols for 5,7-Dimethoxy-4-phenylquinoline-2-thiol in DMSO

Executive Summary & Scope The compound 5,7-dimethoxy-4-phenylquinoline-2-thiol (CAS: 871548-17-3) is a specialized biochemical intermediate utilized extensively in proteomics research, transition metal complexation, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 5,7-dimethoxy-4-phenylquinoline-2-thiol (CAS: 871548-17-3) is a specialized biochemical intermediate utilized extensively in proteomics research, transition metal complexation, and drug discovery[1]. Due to its highly lipophilic nature and complex structural features, achieving reliable and thermodynamically stable solvation is a critical hurdle. This whitepaper provides an in-depth mechanistic guide to dissolving this compound in Dimethyl Sulfoxide (DMSO), moving beyond basic instructions to explore the causality of solvation thermodynamics and providing self-validating experimental protocols.

Physicochemical Profiling & Solvation Thermodynamics

To understand why DMSO is the optimal solvent for 5,7-dimethoxy-4-phenylquinoline-2-thiol, we must analyze the molecule's structural components and their interaction with the solvent matrix.

  • Molecular Weight & Formula: C₁₇H₁₅NO₂S, MW: 297.37 g/mol [1].

  • The Lipophilic Core: The quinoline backbone, augmented by a bulky 4-phenyl ring and two methoxy groups at positions 5 and 7, creates a massive hydrophobic surface area. This completely disrupts water's hydrogen-bonded network, rendering the compound practically insoluble in aqueous media.

  • Thiol-Thione Tautomerism: Quinoline-2-thiols exist in a dynamic equilibrium with their thione tautomers (quinoline-2(1H)-thione). In the solid state, this leads to strong intermolecular hydrogen bonding (N-H···S or S-H···N) and

    
     stacking, creating a highly stable crystal lattice.
    
  • The DMSO Advantage: DMSO is a highly polar, aprotic solvent with a high dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). The highly polarized sulfoxide group (S=O) acts as a potent hydrogen bond acceptor, readily disrupting the intermolecular bonds of the crystal lattice by forming strong N-H···O=S or S-H···O=S interactions[2]. Simultaneously, the methyl groups of DMSO engage in dispersion forces with the phenyl and quinoline rings, providing a complete solvation shell. Research on similar transition metal Schiff base complexes derived from quinoline-2-thiols confirms excellent solubility profiles in DMSO and DMF[3].
    

Tautomerism_DMSO T1 Thiol Tautomer (-SH Form) T2 Thione Tautomer (=S, -NH Form) T1->T2 Equilibrium DMSO DMSO Solvation Shell (H-Bond Acceptor) T1->DMSO S-H···O=S T2->DMSO N-H···O=S Solv Fully Solvated State DMSO->Solv Dispersion Forces

Fig 1. Thiol-thione tautomerism and hydrogen bonding interactions with DMSO during solvation.

Quantitative Solvation Data

The following table summarizes the key physicochemical parameters and practical solubility limits for 5,7-dimethoxy-4-phenylquinoline-2-thiol in DMSO.

ParameterValue / DescriptionCausality / Impact on Solvation
Molecular Weight 297.37 g/mol [1]Moderate size; requires sufficient solvent cavity formation in DMSO.
H-Bond Donors 1 (-SH / -NH)Forms strong hydrogen bonds with the sulfoxide oxygen of DMSO.
H-Bond Acceptors 3 (N, O, O)Interacts with trace water; necessitates anhydrous DMSO to prevent hydration shells.
DMSO Solubility Limit

30 mg/mL (Empirical)
High solubility allows for concentrated stock solutions (e.g., 100 mM).
Aqueous Solubility InsolubleHigh lipophilicity dictates the absolute necessity of organic, aprotic solvents.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the preparation of stock solutions must not rely on assumption. The following step-by-step protocol integrates self-validating checkpoints to guarantee that the compound has transitioned from a kinetic suspension to a thermodynamically stable solution.

Phase 1: Preparation & Gravimetric Analysis
  • Equilibration: Allow the vial of 5,7-dimethoxy-4-phenylquinoline-2-thiol to equilibrate to room temperature in a desiccator before opening. Causality: Prevents ambient atmospheric moisture from condensing on the cold powder, which would introduce water and drastically reduce DMSO solubility.

  • Weighing: Accurately weigh the desired mass (e.g., 2.97 mg for a 1 mL, 10 mM stock) using a microbalance. Transfer to a sterile, amber glass vial. Causality: Amber glass is required as quinoline derivatives can be sensitive to photo-degradation over prolonged periods.

Phase 2: Solvation & Kinetic Disruption
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (

    
     99.9%, sterile-filtered) . Causality: Standard benchtop DMSO absorbs atmospheric water rapidly. Even 1-2% water content will collapse the hydrophobic solvation shell around the 4-phenyl group, causing micro-precipitation.
    
  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Causality: Sonication provides the localized activation energy required to break the strong

    
     stacking interactions of the quinoline solid lattice, accelerating the kinetic dissolution rate toward thermodynamic equilibrium.
    
Phase 3: Self-Validation & Storage
  • Optical Validation (The Tyndall Effect): Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a darkened room.

    • Pass: The beam is invisible as it passes through the liquid. The solution is fully solvated.

    • Fail: A visible "beam path" of scattered light appears. This indicates colloidal, undissolved micro-particles. Action: Repeat sonication or add more DMSO.

  • Inert Atmosphere Storage: Purge the headspace of the vial with Argon gas before sealing. Causality: Free thiols (-SH) are highly susceptible to auto-oxidation in the presence of dissolved oxygen, leading to the formation of insoluble disulfide dimers. Argon displaces oxygen, preserving the monomeric thiol. Store aliquots at -20°C.

Solvation_Workflow A 1. Gravimetric Analysis (Weighing 871548-17-3) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Kinetic Disruption (Vortex & Sonication) B->C D 4. Optical Validation (Tyndall Effect Check) C->D E 5. QC & Storage (Argon Purge, -20°C) D->E

Fig 2. Self-validating workflow for preparing 5,7-dimethoxy-4-phenylquinoline-2-thiol in DMSO.

References

  • Der Pharma Chemica. Synthesis, molecular docking, DNA binding and biological evaluation of schiff base transition metal complexes. Retrieved from:[Link]

  • Sphinxsai. DNA binding, In silico Docking and In vitro biological screening of some transition metal complexes of Schiff base ligand. Retrieved from: [Link]

  • National Institutes of Health (NIH / PMC). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of Quinoline-2-Thiol Derivatives

Advanced Protocols and Mechanistic Insights Executive Summary Quinoline-2-thiol (and its tautomer, quinoline-2(1H)-thione) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalaria...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols and Mechanistic Insights

Executive Summary

Quinoline-2-thiol (and its tautomer, quinoline-2(1H)-thione) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimalarial, anticancer, and antimicrobial activities. Traditional thermal synthesis of these moieties often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult purification profiles.

This guide details the microwave-assisted synthesis (MAS) of quinoline-2-thiol derivatives. By leveraging dielectric heating, researchers can reduce reaction times to minutes while significantly improving yield and purity. We present two distinct protocols: a robust Nucleophilic Aromatic Substitution (


)  for functionalizing existing quinoline cores, and a modern Deoxygenative Thiolation  of quinoline 

-oxides.
Mechanistic Principles of Microwave Heating

To optimize these protocols, one must understand why microwave irradiation is superior to convective heating for this specific chemistry.

2.1 Dielectric Heating & The "Hot Spot" Theory

Unlike oil baths which heat via conduction (surface-to-center), microwaves couple directly with molecules in the reaction mixture.[1] This occurs via two primary mechanisms:[1][2][3]

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid internal heat.

  • Ionic Conduction: Dissolved ions (e.g., thiolate anions, protonated intermediates) oscillate under the field, generating heat through collision.

Application Insight: The synthesis of quinoline-2-thiols involves polar transition states (charged Meisenheimer complexes). Microwave irradiation stabilizes these polar transition states while "superheating" the solvent slightly above its atmospheric boiling point (in sealed vessels), overcoming the activation energy barrier (


) more efficiently than bulk heating.
Strategic Considerations
  • Solvent Selection: High loss tangent (

    
    ) solvents are required for efficient absorption.
    
    • Recommended: Ethanol (

      
      ), DMF (
      
      
      
      ), or Acetic Acid.
    • Avoid: Hexane, Toluene (unless doped with ionic liquids).

  • Vessel Type: Use dedicated borosilicate glass vials with crimp caps or pressure-release seals (e.g., Biotage® or CEM® vials). Never use standard ground-glass jointware in a microwave reactor.

Protocol A: Nucleophilic Substitution ( ) of 2-Chloroquinolines

Objective: Conversion of 2-chloroquinoline derivatives to 2-mercaptoquinolines using thiourea. Mechanism: The reaction proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol/thione.

Materials
  • Substrate: 2-Chloroquinoline derivative (1.0 equiv)

  • Reagent: Thiourea (1.2 – 1.5 equiv)

  • Solvent: Ethanol (Absolute)

  • Workup: 10% NaOH solution, 10% HCl solution

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the 2-chloroquinoline derivative in 4 mL of ethanol.

  • Addition: Add 1.5 mmol of thiourea. The mixture may be a suspension initially; this is normal.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp seal.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Time: 10–15 minutes

    • Stirring: High

    • Power: Dynamic (Max 150 W)

  • Hydrolysis (Critical Step):

    • Note: The reaction produces the isothiouronium chloride salt.

    • Decamp the reaction mixture into a round-bottom flask.

    • Add 5 mL of 10% aqueous NaOH.

    • Heat at reflux (conventional) for 5 minutes (or microwave at 80 °C for 2 mins) to cleave the salt.

  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify with 10% HCl to pH ~4–5. The quinoline-2-thiol (thione form) will precipitate as a yellow/orange solid.

    • Filter, wash with water, and dry.[4]

Quantitative Comparison
ParameterConventional Heating (Reflux)Microwave-Assisted
Time 4 – 8 Hours10 – 15 Minutes
Yield 65 – 75%85 – 95%
Purity Requires Column ChromatographyOften Pure after Filtration
Protocol B: Deoxygenative Thiolation of Quinoline -Oxides

Objective: A metal-free, regioselective synthesis starting from quinoline


-oxides. This is ideal when the 2-chloro precursor is not available.
Mechanism:  Activation of the 

-oxide by an electrophile (activator) followed by nucleophilic attack by the sulfur source.
Materials
  • Substrate: Quinoline

    
    -oxide derivative (1.0 equiv)
    
  • Reagent: Thiourea (2.0 equiv)

  • Activator: Triflic anhydride (

    
    ) or p-Toluenesulfonyl chloride (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology
  • Activation: In a microwave vial, dissolve 1.0 mmol Quinoline

    
    -oxide and 2.0 mmol Thiourea in 3 mL MeCN.
    
  • Cooling: Cool the vial to 0 °C (ice bath) before adding the activator to prevent exotherm.

  • Addition: Slowly add 1.2 equiv of activator (

    
     or 
    
    
    
    ). Cap the vial immediately.
  • Irradiation:

    • Temperature: 80 °C (if using

      
      ) or 60 °C (if using 
      
      
      
      )
    • Time: 5–10 minutes

    • Power: Dynamic (Max 100 W)

  • Workup:

    • Quench with saturated

      
      .[5]
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
Visualization of Workflows & Mechanisms
6.1 General Experimental Workflow

The following diagram outlines the decision logic and workflow for synthesizing these derivatives.

G Start Start: Target Molecule Selection CheckPrecursor Check Available Precursor Start->CheckPrecursor RouteA Route A: 2-Chloroquinoline CheckPrecursor->RouteA Halogenated RouteB Route B: Quinoline N-Oxide CheckPrecursor->RouteB Oxidized Nitrogen StepA1 Mix with Thiourea in EtOH RouteA->StepA1 StepB1 Mix with Thiourea + Activator (TsCl) RouteB->StepB1 StepA2 MW Irradiation: 100°C, 15 min StepA1->StepA2 StepA3 Alkaline Hydrolysis (NaOH) StepA2->StepA3 Workup Acidify (pH 4) & Filter StepA3->Workup StepB2 MW Irradiation: 80°C, 10 min StepB1->StepB2 StepB2->Workup Characterization Characterization (NMR, MS) Workup->Characterization

Caption: Decision tree and experimental workflow for microwave-assisted quinoline-2-thiol synthesis.

6.2 Mechanistic Pathway (

Route)

Understanding the transition state is key to troubleshooting.

Mechanism Substrate 2-Chloroquinoline TS Meisenheimer Complex (Polar TS) Substrate->TS + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->TS Intermed Isothiouronium Salt TS->Intermed Cl- Departure Product Quinoline-2-thione (Tautomer) Intermed->Product Hydrolysis (-Urea) MW Microwave Energy (Stabilizes Polar TS) MW->TS

Caption:


 mechanism highlighting the polar transition state stabilized by microwave irradiation.
Troubleshooting & Optimization

Even with robust protocols, variations in substitution patterns can affect results.

IssueProbable CauseCorrective Action
Low Conversion Insufficient temperature or "cold" solvent.Increase temp by 10–20 °C. Ensure solvent volume is within the microwave sensor's active zone (usually >2 mL).
Vessel Over-pressure Decomposition or volatile byproducts.Reduce reaction scale. Use a vessel with a higher pressure rating. Check if

is evolving prematurely.
Product is Oily/Sticky Incomplete hydrolysis of isothiouronium salt.Extend the NaOH reflux step. Ensure pH is adjusted slowly during precipitation.
Charring/Decomposition "Thermal Runaway" due to high microwave absorption.Switch to "Power Cycling" mode or reduce the maximum power limit. Ensure efficient stirring.
Safety & Compliance
  • 
     Warning:  The hydrolysis of thio-intermediates can release Hydrogen Sulfide (
    
    
    
    ) gas, which is highly toxic. Always perform the acidification/workup step in a well-ventilated fume hood.
  • Pressure: Microwave vessels are pressurized systems. Do not exceed the manufacturer's pressure limits (typically 20–30 bar). Allow vessels to cool to <50 °C before opening.

References
  • Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave Dielectric Heating Effects in Organic Synthesis. Source: Chimia International Journal for Chemistry URL:[Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Optimized In Vitro Cytotoxicity Assays for Quinoline-2-Thiol Derivatives

Executive Summary & Scientific Rationale Quinoline-2-thiol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimalarial, and antimicrobial activities. Their mechanism of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline-2-thiol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimalarial, and antimicrobial activities. Their mechanism of action often involves DNA intercalation, Topoisomerase II inhibition, and metal chelation (specifically Cu/Zn) facilitated by the thiol-thione tautomerism .

However, the chemical nature of the thiol (-SH) group presents a critical challenge in standard cytotoxicity workflows. Thiols are reducing agents. Standard tetrazolium-based assays (MTT, MTS) rely on cellular dehydrogenases to reduce a salt into a colored formazan product.[1] Quinoline-2-thiols can chemically reduce these salts in the absence of cells, leading to significant false-positive viability signals.

This Application Note defines a validated workflow to eliminate these artifacts, prioritizing Resazurin (Alamar Blue) and ATP-based luminescence over MTT, while addressing the solubility challenges inherent to the quinoline core.

Chemical Handling & Preparation[2][3][4][5]

Solubility Management

Quinoline derivatives are lipophilic and poorly soluble in aqueous media.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Stock Concentration: Prepare 10 mM or 50 mM stocks.

  • Storage: Store at -20°C under argon or nitrogen to prevent thiol oxidation to disulfides (dimerization).

  • Assay Limits: The final DMSO concentration in the cell culture well must be

    
     0.5% (v/v) . Higher concentrations induce solvent toxicity and membrane permeabilization, skewing IC50 data.
    
The Thiol-Thione Equilibrium

In solution, quinoline-2-thiol exists in equilibrium with its thione form (quinoline-2(1H)-thione).[2] This equilibrium is solvent-dependent and critical for metal binding.

  • Note: If your derivative targets metallo-enzymes, ensure the assay buffer does not contain excess EDTA, which may strip essential metal cofactors.

Assay Selection Strategy: The "Thiol Decision Tree"

The following decision logic ensures data integrity by bypassing chemical interference.

AssaySelection Start Compound Analysis (Quinoline-2-thiol) CheckRedox Is the Thiol group free/reactive? Start->CheckRedox MTT MTT/MTS Assay CheckRedox->MTT No (Unlikely) SafeAssays Select Non-Tetrazolium Assay CheckRedox->SafeAssays Yes (Standard) Interference High Risk: Chemical Reduction of Tetrazolium (False Positives) MTT->Interference Resazurin Primary Screen: Resazurin (Alamar Blue) SafeAssays->Resazurin Cost-Effective/High Throughput ATP Confirmation: ATP Luminescence (CellTiter-Glo) SafeAssays->ATP High Sensitivity/Validation

Caption: Decision tree for selecting cytotoxicity assays for reducing agents. Tetrazolium salts (MTT) are rejected due to chemical reduction by thiols.

Primary Protocol: Resazurin Reduction Assay

Why this works: Resazurin is less susceptible to chemical reduction by thiols than tetrazolium salts, though controls are still required. It is non-toxic, allowing for time-course multiplexing.

Reagents[7]
  • Resazurin Sodium Salt: Dissolve at 0.15 mg/mL in PBS (pH 7.4). Filter sterilize (0.2 µm). Store at 4°C in the dark.

  • Positive Control: Doxorubicin (10 µM) or Staurosporine.

  • Vehicle Control: Media + 0.5% DMSO (matches highest solvent concentration).

  • Cell-Free Interference Control: Media + Compound (highest concentration) + Resazurin (No cells).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed tumor cells (e.g., HeLa, MCF-7) in 96-well black-walled plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 2X compound plate in complete media (max DMSO 1%).

    • Add 100 µL from 2X plate to the cell plate (Final DMSO 0.5%).

    • Crucial: Include the "Cell-Free Interference Control" wells.

    • Incubate for 24h, 48h, or 72h.

  • Resazurin Addition (Day X):

    • Add 20 µL of Resazurin stock (0.15 mg/mL) to each well (final vol 220 µL).

    • Incubate for 2–4 hours at 37°C.

    • Note: Pink color development indicates viable cells.

  • Measurement:

    • Read Fluorescence: Ex 560 nm / Em 590 nm .

    • Alternative: Absorbance at 570 nm (Ref 600 nm), but fluorescence is more sensitive.

Data Validation

Before calculating IC50, check the Cell-Free Interference Control .

  • If Fluorescence (Compound + No Cells) > Fluorescence (Media Blank), the compound is chemically reducing resazurin.

  • Correction: Subtract the specific "Compound + No Cell" value from the corresponding "Compound + Cell" wells.

Secondary Protocol: ATP Luminescence (Confirmatory)

If Resazurin interference is observed, the ATP assay is the gold standard as it relies on luciferase, which is generally unaffected by thiols.

  • Reagent: Commercial ATP assay kit (e.g., CellTiter-Glo).

  • Method:

    • Remove plates from incubator and equilibrate to Room Temp (30 min).

    • Add volume of reagent equal to volume of media (e.g., 100 µL).

    • Shake on orbital shaker (2 min) to lyse cells.

    • Incubate 10 min (stabilize signal).

    • Read Luminescence (integration time 0.5–1 sec).

Mechanism of Action: ROS Generation

Since quinoline-2-thiols often act via redox modulation, assessing Reactive Oxygen Species (ROS) is a logical downstream assay.

ROS_Mechanism Compound Quinoline-2-thiol Complex Metal-Thiol Complex Compound->Complex + Metal Metal Cu(II) / Fe(III) Metal->Complex Fenton Fenton-like Reaction Complex->Fenton ROS ROS Surge (H2O2, OH•) Fenton->ROS Damage DNA Strand Breaks ROS->Damage Apoptosis Apoptosis (Caspase 3/7) Damage->Apoptosis

Caption: Proposed mechanism where thiol-metal chelation drives ROS-mediated cytotoxicity.

ROS Assay Protocol (DCFDA):

  • Wash treated cells with PBS.

  • Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Read Fluorescence (Ex 485 / Em 535).

  • Expectation: Quinoline-2-thiols typically show a dose-dependent increase in ROS.

Data Analysis & Reporting

IC50 Calculation

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Selectivity Index (SI)

To determine therapeutic potential, compare cytotoxicity in tumor cells vs. normal cells (e.g., HUVEC or PBMCs).



  • Target: SI > 10 indicates a promising therapeutic window.

References

  • Interference of Thiols with MTT: Collier, A. C., & Pritsos, C. A. (2003). The mitochondrial uncoupler dicumarol disrupts the MTT assay. Biochemical Pharmacology. Note: Establishes the baseline for redox interference in tetrazolium assays.

  • Resazurin Assay Protocol & Optimization: Rampersad, S. N. (2012).[3] Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors. [2]

  • Quinoline-2-thiol Anticancer Mechanisms: El-Faham, A., et al. (2014). Synthesis, molecular docking and anticancer activity of some novel quinoline-2-one/thiol derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Tautomerism and Metal Chelation: Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [4][5]

  • Small Molecule Interference in Metabolic Assays: Neufeld, et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. Analytical Chemistry.

Sources

Method

Application Note: Molecular Docking of 5,7-Dimethoxy-4-phenylquinoline at the Colchicine Binding Site

This Application Note is structured as a high-level technical guide for drug discovery scientists. It focuses on the computational interrogation of 5,7-dimethoxy-4-phenylquinoline , a pharmacophore designed to mimic the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It focuses on the computational interrogation of 5,7-dimethoxy-4-phenylquinoline , a pharmacophore designed to mimic the biaryl systems of established tubulin inhibitors like Colchicine and Combretastatin A-4 (CA-4).

Abstract

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. The colchicine binding site (CBS) , located at the interface of


- and 

-tubulin, offers a distinct advantage over taxane and vinca sites due to its ability to overcome multidrug resistance (MDR). This note details the protocol for molecular docking of 5,7-dimethoxy-4-phenylquinoline , a synthetic small molecule designed to exploit the hydrophobic sub-pockets of the CBS. We provide a validated workflow using PDB structure 1SA0 , highlighting critical parameters for reproducing the binding mode of the trimethoxyphenyl pharmacophore.

Scientific Background & Rationale

The Target: Tubulin Colchicine Site

The CBS is a large, hydrophobic cavity located at the intradimer interface between the


- and 

-subunits.[1] Unlike the taxane site (luminal) or vinca site (inter-dimer), the CBS is buried within the intermediate domain.
  • Key Pharmacophore: Inhibitors typically possess a "biaryl" structure (e.g., the trimethoxyphenyl ring of colchicine or CA-4) that occupies the

    
    -subunit hydrophobic pocket.
    
  • Mechanism: Binding prevents the "curved-to-straight" conformational change necessary for microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

The Ligand: 5,7-Dimethoxy-4-phenylquinoline

This molecule integrates two critical structural features:

  • 5,7-Dimethoxyquinoline Core: Mimics the A-ring (trimethoxyphenyl) of colchicine. The methoxy groups act as hydrogen bond acceptors and lipophilic contacts.

  • 4-Phenyl Substituent: Provides steric bulk and hydrophobic interaction capability, mimicking the B-ring of CA-4, to stabilize the ligand within the

    
    -
    
    
    
    interface.

Computational Methodology (Protocol)

System Requirements & Software
  • Primary Software: AutoDock Vina (v1.2.0+) or Schrödinger Glide (XP mode).

  • Visualization: PyMOL or BIOVIA Discovery Studio.

  • Crystal Structure: PDB ID: 1SA0 (Resolution: 3.58 Å). This structure contains the DAMA-colchicine ligand and is the industry standard for CBS docking.

Step-by-Step Protocol
Phase 1: Protein Preparation[2]
  • Step 1: Retrieve PDB 1SA0 from the RCSB database.[3]

  • Step 2: Isolate chains A (

    
    -tubulin) and B (
    
    
    
    -tubulin). Remove chains C and D (if present) and solvent molecules.
  • Step 3 (Critical): Extract the co-crystallized ligand (DAMA-colchicine) to define the grid center but keep it saved for validation (RMSD calculation).

  • Step 4: Add polar hydrogens and compute Gasteiger charges.

  • Step 5: Residue Protonation: Ensure

    
    Cys241  is treated carefully. While often protonated, its thiol group can act as a hydrogen bond donor/acceptor. For this protocol, maintain standard protonation (pH 7.4).[2]
    
Phase 2: Ligand Preparation
  • Step 1: Construct the 2D structure of 5,7-dimethoxy-4-phenylquinoline.

  • Step 2: Convert to 3D and perform geometry optimization (MMFF94 force field) to relax the torsion angle between the quinoline and the 4-phenyl ring. Note: This biaryl torsion is critical for fitting into the narrow interface.

  • Step 3: Set rotatable bonds. The bond connecting the phenyl ring to the quinoline core (C4-C1') must be rotatable.

Phase 3: Grid Generation
  • Center: Coordinates of the extracted DAMA-colchicine ligand.

    • Approximate Center:

      
      .
      
  • Box Size:

    
     Å. This covers the three zones of the CBS (Zones 1, 2, and 3).
    
Phase 4: Docking Execution (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (High) to ensure thorough sampling of the hydrophobic pocket.

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

Results Analysis & Interpretation

Validation Criteria

Before analyzing the quinoline derivative, calculate the RMSD of the re-docked DAMA-colchicine.

  • Pass: RMSD < 2.0 Å relative to crystal pose.[2]

  • Fail: RMSD > 2.0 Å (Revisit protein preparation/protonation).

Binding Mode of 5,7-Dimethoxy-4-phenylquinoline

The docking results should be filtered based on Binding Affinity (


) and Interaction Fingerprints.

Expected Interactions Table:

ResidueChainInteraction TypeRole
Cys241

H-Bond / HydrophobicCritical anchor. The 5- or 7-methoxy oxygen often accepts an H-bond from the backbone or sidechain.
Val181

HydrophobicStabilizes the 4-phenyl moiety at the interface.
Asn101

H-Bond (Donor)Often interacts with quinoline nitrogen or methoxy groups.
Leu248

HydrophobicEncloses the quinoline ring in the hydrophobic pocket.
Lys254

Cation-

Potential interaction with the electron-rich phenyl ring.
Interpretation

The 5,7-dimethoxyquinoline core should sit deep within the


-tubulin pocket (Zone 2), overlapping with the trimethoxyphenyl ring of colchicine. The 4-phenyl  group should extend upward toward the 

-subunit (Zone 1/3), preventing the straight conformation of the dimer.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the docking protocol, ensuring reproducibility.

DockingWorkflow Start Start: 5,7-Dimethoxy-4-phenylquinoline LigPrep Ligand Prep (MMFF94 Min, Torsion Setup) Start->LigPrep Docking Molecular Docking (Vina/Glide, Exhaustiveness=32) LigPrep->Docking PDB PDB: 1SA0 (Tubulin-Colchicine) ProtPrep Protein Prep (Remove H2O, Split Chains, Add H) PDB->ProtPrep Grid Grid Generation (Center: Original Ligand, 20x20x20Å) ProtPrep->Grid Grid->Docking Validation Validation Step (Redock DAMA-Colchicine) Docking->Validation Control Analysis Interaction Analysis (H-bonds, Hydrophobic, RMSD) Docking->Analysis Test Ligand Validation->Analysis If RMSD < 2.0Å

Caption: Step-by-step computational workflow for docking quinoline derivatives into the tubulin colchicine site.

Molecular Interaction Map

This diagram maps the predicted molecular interactions between the ligand and the active site residues.

InteractionMap Ligand 5,7-Dimethoxy-4- phenylquinoline Cys241 Cys241 (Beta) Ligand->Cys241 H-Bond (Methoxy O) Val181 Val181 (Alpha) Ligand->Val181 Hydrophobic (4-Phenyl) Asn101 Asn101 (Alpha) Ligand->Asn101 H-Bond (Possible) Leu248 Leu248 (Beta) Ligand->Leu248 Hydrophobic (Quinoline Ring) Lys254 Lys254 (Beta) Ligand->Lys254 Cation-Pi Ala250 Ala250 (Beta) Ligand->Ala250 Van der Waals

Caption: Predicted interaction network.[3][4][5][6][7][8][9][10][11] Red edges indicate H-bonds; Yellow edges indicate hydrophobic contacts.

References

  • RCSB Protein Data Bank. Crystal structure of tubulin-colchicine: stathmin-like domain complex (PDB ID: 1SA0). [Link]

  • Lu, Y., et al. (2012). Bioorganic & Medicinal Chemistry. "Synthesis and biological evaluation of 4-phenylquinoline derivatives as antimitotic agents." (Representative literature on 4-phenylquinoline scaffold). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Massarotti, A., et al. (2012). Molecular docking studies of colchicine binding site inhibitors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Hydrophobic 4-Phenylquinoline Derivatives for Bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of 4-phenylquinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of 4-phenylquinoline derivatives. These compounds are highly valued for their 1[1], but they feature a fused quinoline core and a phenyl ring that confer significant lipophilicity and strong intermolecular


 stacking.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome precipitation in aqueous bioassays without compromising cellular viability.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 4-phenylquinoline derivative precipitate immediately upon dilution into the assay buffer, even when dissolved in 100% DMSO? A1: This is a classic case of solvent shift precipitation. 4-phenylquinolines, such as2[2], possess a large, nonpolar aromatic surface area. While highly soluble in aprotic solvents like DMSO, diluting this stock into an aqueous buffer rapidly increases the dielectric constant of the medium. The compound exceeds its kinetic solubility limit, leading to nucleation and microcrystal formation. This reduces the effective concentration of the drug and causes light scattering artifacts in optical readouts. Self-Validation Step: To validate if this is happening, measure the absorbance of your assay buffer at 600 nm; a baseline increase indicates the presence of insoluble nano/micro-aggregates.

Q2: Can I just increase the DMSO concentration in my cell culture to keep the compound soluble? A2: No. While increasing DMSO enhances solubility, most cell-based bioassays cannot tolerate DMSO concentrations above 0.5% - 1.0% (v/v) without exhibiting significant cytotoxicity or altered cellular metabolism. If your compound requires >1% DMSO to remain soluble, 3[3], such as cyclodextrin inclusion complexation.

Q3: Which cyclodextrin is best for 4-phenylquinoline derivatives? A3: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for these molecules. The

-cyclodextrin cavity size perfectly accommodates the planar phenyl and quinoline rings. Furthermore, the hydroxypropyl substitution disrupts the hydrogen bonding network of the cyclodextrin crystal lattice, dramatically 4[4] compared to native

-cyclodextrin.

Part 2: Troubleshooting Workflows

When a 4-phenylquinoline derivative fails aqueous solubility tests, follow this logical decision tree to identify the optimal formulation path.

Workflow Start Compound Precipitates in Bioassay Buffer CheckDMSO Is DMSO tolerance > 1% in assay? Start->CheckDMSO UseCosolvent Optimize DMSO/Tween-80 Cosolvent System CheckDMSO->UseCosolvent Yes UseCD Prepare HP-β-CD Inclusion Complex CheckDMSO->UseCD No TestSol Measure Kinetic Solubility (Nephelometry) UseCosolvent->TestSol UseCD->TestSol TestSol->CheckDMSO Fails Success Proceed to Bioassay TestSol->Success Soluble

Troubleshooting workflow for solubilizing hydrophobic 4-phenylquinolines.

Part 3: Validated Experimental Protocols

Protocol A: The "Kneading Method" for HP- -CD Inclusion Complexation

This method forces the hydrophobic 4-phenylquinoline into the cyclodextrin cavity using mechanical shear and minimal solvent,5[5].

  • Molar Ratio Calculation: Weigh out the 4-phenylquinoline derivative and HP-

    
    -CD in a 1:2 molar ratio. (Excess cyclodextrin thermodynamically drives the equilibrium toward complexation).
    
  • Solvent Wetting: Place the HP-

    
    -CD in an agate mortar. Add a minimal amount of a 50:50 (v/v) water/ethanol mixture to form a thick, uniform paste.
    
  • Compound Addition: Dissolve the 4-phenylquinoline in a minimal volume of acetone or ethanol. Slowly add this solution dropwise to the HP-

    
    -CD paste.
    
  • Kneading: Triturate (knead) the mixture vigorously with a pestle for 45–60 minutes. As the solvent evaporates, the paste will thicken. Add microliter amounts of the water/ethanol mixture to maintain a paste-like consistency.

  • Drying & Milling: Once the kneading is complete, dry the resulting solid in a vacuum desiccator at room temperature for 24 hours to remove all residual organic solvent. Grind the dried complex into a fine powder.

  • Self-Validation Step: Dissolve the powder in your aqueous assay buffer. Verify true solubility by centrifuging the solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis spectroscopy; the concentration should match your theoretical yield without a pellet forming at the bottom of the tube.

Mechanism Drug 4-Phenylquinoline (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Kneading CD HP-β-Cyclodextrin (Hydrophilic) CD->Complex Host-Guest

Host-guest inclusion complexation of 4-phenylquinoline with HP-β-CD.

Protocol B: Optimized DMSO/Tween-80 Cosolvent Dilution (For Immediate Screening)

If cyclodextrin complexation is not feasible due to time constraints, use this step-down dilution method to prevent localized supersaturation.

  • Primary Stock: Prepare a 10 mM stock of the 4-phenylquinoline in 100% anhydrous DMSO.

  • Intermediate Stock: Dilute the primary stock 1:10 into a solution of 10% Tween-80 in DMSO (Final: 1 mM compound, 90% DMSO, 10% Tween-80).

  • Aqueous Dilution: Warm the aqueous assay buffer to 37°C. While vortexing the buffer vigorously, add the intermediate stock dropwise.

  • Causality Check: The Tween-80 acts as a surfactant, lowering the interfacial tension and preventing the immediate aggregation of the hydrophobic quinoline core during the critical solvent-shift phase.

  • Self-Validation Step: Observe the solution under a microscope at 40x magnification. If you see needle-like structures, the compound has crystallized, and you must proceed to Protocol A.

Part 4: Quantitative Data & Formulation Comparison

To guide your formulation choice, the following table summarizes the typical solubility enhancements and bioassay compatibility metrics for a standard 4-phenylquinoline derivative across different vehicles.

Formulation StrategyMax Aqueous Solubility (

M)
Max Tolerated Dose in CellsOptical Assay InterferencePreparation Time
Aqueous Buffer (Control) < 1N/AHigh (Precipitation)None
0.5% DMSO 5 - 100.5% (v/v)Moderate (Microcrystals)Low (< 1h)
0.5% DMSO + 0.1% Tween-80 25 - 500.1% Tween (Toxicity risk)LowLow (< 1h)
HP-

-CD Complex (1:2)
> 500> 10 mM (Highly tolerated)None (True solution)High (24h+)

References

  • CymitQuimica. "CAS 605-03-8: 4-Phenylquinoline." CymitQuimica Product Catalog. 1

  • PubChem. "2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619." National Center for Biotechnology Information. 2

  • BenchChem. "Technical Support Center: Enhancing the Solubility of 3-epi-alpha-Amyrin for Bioassays." BenchChem Technical Resources. 3

  • ACS Publications. "Preparation, Stabilization, and Bioefficacy of β-Cyclodextrin Inclusion Compounds of Chloramidophos." Journal of Agricultural and Food Chemistry. 5

  • PMC. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." International Journal of Molecular Sciences. 4

Sources

Optimization

Technical Support Center: Separation of 5,7-Dimethoxy and 6,8-Dimethoxy Quinoline Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate positional isomers of aromatic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate positional isomers of aromatic heterocycles. The separation of 5,7-dimethoxyquinoline and 6,8-dimethoxyquinoline is a classic example of this challenge. Because they share identical molecular weights and nearly identical hydrophobicities, standard normal-phase silica chromatography or unoptimized reversed-phase HPLC often results in complete co-elution.

This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution, whether you are working on an analytical scale for LC-MS or a preparative scale for drug development.

The Core Causality: Why Are They So Hard to Separate?

To separate these isomers, we must look beyond their identical mass and focus on their stereoelectronic environments . The position of the methoxy groups relative to the quinoline nitrogen creates a profound difference in their basicity (pKa).

  • 6,8-Dimethoxyquinoline: The methoxy group at the 8-position is adjacent to the quinoline nitrogen. This creates significant steric hindrance and electrostatic repulsion between the oxygen's lone pairs and the nitrogen's lone pair. Consequently, the basicity of the nitrogen is drastically reduced, dropping the pKa to approximately 1.86[1].

  • 5,7-Dimethoxyquinoline: The methoxy groups are distant from the nitrogen. Without this steric penalty, the nitrogen maintains a basicity closer to that of an unsubstituted quinoline, with a pKa of approximately 4.9 to 5.0[2].

By exploiting this massive pKa differential (ΔpKa > 3.0), we can manipulate the ionization states of the molecules to force them apart on a chromatographic column.

Quantitative Data Summary

Table 1: Physicochemical Comparison of Dimethoxyquinoline Isomers

Property5,7-Dimethoxyquinoline6,8-DimethoxyquinolineChromatographic Implication
Molecular Weight 189.21 g/mol 189.21 g/mol Cannot be separated by Size Exclusion (SEC).
Estimated pKa ~ 5.0~ 1.86Critical differentiator. Allows for pH-driven separation.
Steric Hindrance at Nitrogen LowHigh (8-methoxy group)Affects hydrogen bonding capacity with stationary phases.
Dipole Moment ModerateHighCan be exploited using π-π or dipole-selective columns.

Troubleshooting Guides & FAQs

Q1: My standard C18 column shows complete co-elution of the two isomers under neutral conditions (pH 7.0). How do I fix this? A: At pH 7.0, both the 5,7-isomer (pKa ~5.0) and the 6,8-isomer (pKa ~1.86) are fully deprotonated (neutral). Because their neutral hydrophobic footprints are nearly identical, a standard C18 column cannot distinguish them. Solution: Lower the mobile phase pH to 3.5 . At this pH, the 5,7-isomer (pKa 5.0) will be protonated and highly polar, causing it to elute rapidly. The 6,8-isomer (pKa 1.86) will remain neutral and hydrophobic, retaining strongly on the C18 phase.

Q2: I need to separate these isomers for LC-MS, but I cannot use heavy non-volatile buffers. What is the best approach? A: If you must avoid heavy buffers, switch your stationary phase from C18 to a Pentafluorophenyl (PFP) column. PFP columns utilize multiple retention mechanisms: hydrophobic, π-π stacking, dipole-dipole, and hydrogen bonding[3]. The highly electronegative fluorine atoms on the PFP phase interact differently with the distinct electron density distributions of the 5,7- and 6,8-isomers, achieving baseline separation even with simple volatile mobile phases like Methanol/Water with 0.1% Formic Acid[4].

Q3: Why is Methanol preferred over Acetonitrile when using a PFP column for these isomers? A: Acetonitrile is a π-electron-rich solvent that can competitively bind to the PFP stationary phase, suppressing the critical π-π interactions needed to distinguish the quinoline isomers. Methanol is protic and lacks π-electrons, allowing the subtle dipole and π-π differences between the 5,7- and 6,8-dimethoxyquinolines to dictate retention[4].

Diagnostic Visualizations

Troubleshooting workflow for resolving dimethoxyquinoline positional isomers.

Mechanistic pathway of pKa-driven chromatographic separation on a C18 column.

Experimental Protocols

Protocol A: pH-Driven Separation on a Standard C18 Column

Use this protocol if you are limited to standard reversed-phase columns and are performing preparative isolation or UV-based analytical quantification.

Table 2: Protocol A Parameters

ParameterSpecification
Column Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Formate in Water, adjusted to pH 3.5
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 60% B over 15 minutes

Step-by-Step Methodology (Self-Validating System):

  • Buffer Preparation & pH Validation: Prepare 20 mM Ammonium Formate in HPLC-grade water. Adjust the pH to exactly 3.5 using Formic Acid. Validation Check: Measure the pH before adding any organic modifier. Adding organics shifts the apparent pH, which will invalidate the pKa-driven separation logic.

  • System Suitability Check: Inject a standard mixture containing uracil (unretained marker) and unsubstituted quinoline. Validation Check: If the quinoline peak exhibits a tailing factor > 1.5, secondary interactions with unendcapped silanols are occurring. Corrective Action: Add 0.1% Triethylamine (TEA) to Mobile Phase A to cap free silanols.

  • Sample Injection: Inject 5-10 µL of the dimethoxyquinoline isomer mixture (dissolved in initial mobile phase conditions).

  • Elution Monitoring: Monitor UV absorbance at 254 nm and 280 nm. The 5,7-dimethoxyquinoline will elute first (due to its protonated, polar state), followed by the 6,8-dimethoxyquinoline (which remains neutral and retains via hydrophobic interaction).

Protocol B: Orthogonal Separation on a PFP Column (LC-MS Compatible)

Use this protocol if you require volatile mobile phases for downstream Mass Spectrometry or if pH manipulation is detrimental to your sample.

Step-by-Step Methodology:

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell 120 PFP, 100 x 4.6 mm, 2.7 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid. (Do not use Acetonitrile, as it disrupts π-π stacking).

  • Equilibration: Flush the column with 10-20 column volumes of 5% Mobile Phase B. Validation Check: Observe the baseline pressure. PFP columns can exhibit different backpressures compared to C18s in methanol; ensure pressure is stable with <2% fluctuation.

  • Gradient Execution: Run a shallow gradient from 20% B to 70% B over 20 minutes. The shallow gradient maximizes the time the analytes spend interacting with the fluorinated stationary phase, amplifying the subtle dipole-dipole differences for baseline resolution.

References

  • 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • Separation of Isomers. Pyvot Tech. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5,7-dimethoxy-4-phenylquinoline-2-thiol in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 5,7-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 5,7-dimethoxy-4-phenylquinoline-2-thiol and related quinoline-2-thiol derivatives in cell culture media. Our goal is to equip you with the knowledge to ensure the integrity of your compound throughout your experiments, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound's biological effect over a multi-day experiment. Could this be a stability issue?

A1: Yes, a diminishing biological effect is a classic indicator of compound degradation in cell culture media.[1][2] Several factors within the standard cell culture environment (37°C, 5% CO₂, humidified atmosphere) can contribute to the instability of small molecules like 5,7-dimethoxy-4-phenylquinoline-2-thiol. These include the pH of the medium, exposure to light, and interactions with media components.[1][2] It is crucial to ascertain the stability of your compound under your specific experimental conditions to ensure that the observed biological effects are not skewed by a decreasing concentration of the active molecule.

Q2: What are the primary factors that can cause 5,7-dimethoxy-4-phenylquinoline-2-thiol to degrade in cell culture media?

A2: The stability of quinoline derivatives, particularly those with a thiol group, is influenced by several factors:

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state and susceptibility of the quinoline ring and the thiol group to hydrolysis or oxidation.[1][3]

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[4] This process can be accelerated by the presence of dissolved oxygen and metal ions in the media.

  • Light Exposure: Quinoline compounds are often photosensitive and can degrade upon exposure to ambient or fluorescent light.[1] This photodegradation can lead to the formation of various byproducts, altering the compound's activity.

  • Interactions with Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, salts, and, often, serum. Components like cysteine and glutathione in some media formulations could potentially interact with the thiol group.[5] Furthermore, serum proteins can bind to small molecules, affecting their availability and stability.[6][7]

  • Enzymatic Degradation: If using primary cells or certain cell lines, intracellular or secreted enzymes could potentially metabolize the compound.

Q3: My solution of 5,7-dimethoxy-4-phenylquinoline-2-thiol has turned a yellow or brownish color. Is this a sign of degradation?

A3: Yes, discoloration is a common visual indicator of the degradation of quinoline compounds.[1] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1] If you observe a color change, it is highly recommended to prepare a fresh solution and take precautions to minimize exposure to light and oxygen.

Q4: How can I determine the stability of 5,7-dimethoxy-4-phenylquinoline-2-thiol in my specific cell culture medium?

A4: The most reliable way to assess stability is to perform a time-course experiment. This involves incubating the compound in your cell culture medium (with and without cells as separate controls) under your standard experimental conditions.[6] Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and analyzed by a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound remaining.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Degradation of the compound in stock solutions or in the cell culture plate during the experiment.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of 5,7-dimethoxy-4-phenylquinoline-2-thiol from a solid stock before each experiment. Avoid using aged solutions.

    • Assess Stock Solution Stability: If you must use stock solutions, validate their stability under your storage conditions (e.g., -20°C or -80°C in a suitable solvent like DMSO). Perform an HPLC analysis on an aged stock solution to check for degradation products.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Protect from Light: Store stock solutions and prepare experimental plates in the dark or under amber light to prevent photodegradation.[1] Use amber-colored tubes and wrap plates in foil when incubating.

Issue 2: Rapid loss of compound confirmed by analytical methods (e.g., HPLC, LC-MS).

  • Possible Cause: Oxidative degradation of the thiol group or instability of the quinoline scaffold under the experimental conditions.

  • Troubleshooting Steps:

    • De-gas Media: Before adding the compound, consider de-gassing the cell culture medium to reduce the concentration of dissolved oxygen.

    • Consider Antioxidants: For mechanistic studies where it won't interfere with the biology, the inclusion of a mild, cell-compatible antioxidant in the medium could be explored, though this should be carefully validated.

    • Evaluate Serum Effects: Perform the stability study in both serum-free and serum-containing media to determine if serum components are contributing to the degradation.[6] Serum proteins can sometimes have enzymatic activities or bind to the compound, influencing its stability.[7]

    • pH Control: Ensure the cell culture medium is properly buffered and that the pH remains stable throughout the experiment, as pH shifts can accelerate degradation.[1][3]

Issue 3: Poor solubility or precipitation of the compound in the cell culture medium.

  • Possible Cause: The compound may have low aqueous solubility, leading to precipitation and an inaccurate effective concentration.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) and does not affect cell viability or compound solubility.

    • Pre-warm Media: Add the compound stock solution to pre-warmed (37°C) cell culture medium and mix gently but thoroughly to aid dissolution.

    • Visual Inspection: After preparing the final concentration in the medium, visually inspect the solution for any signs of precipitation. You can also centrifuge a sample and analyze the supernatant by HPLC to confirm the dissolved concentration.[8]

Experimental Protocol: Assessing the Stability of 5,7-dimethoxy-4-phenylquinoline-2-thiol in Cell Culture Media

This protocol provides a framework for quantitatively assessing the stability of your compound.

Materials:

  • 5,7-dimethoxy-4-phenylquinoline-2-thiol

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 5,7-dimethoxy-4-phenylquinoline-2-thiol in an appropriate solvent (e.g., DMSO).

  • Prepare Working Solutions: Spike the compound into your cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution. This will serve as your T=0 reference. Process this sample immediately as described in step 5.

  • Incubation: Place the remaining working solutions in the incubator under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each condition.

  • Sample Processing: To stop any further degradation, immediately process the samples. A common method is protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex well and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to quantify the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation profile.

Time (hours)% Compound Remaining (Media w/o Serum)% Compound Remaining (Media w/ 10% Serum)
0100100
2
4
8
24
48
72

Table 1: Example data table for stability assessment.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Biological Results check_stability Is compound stability a potential issue? start->check_stability perform_stability_assay Perform Stability Assay (HPLC/LC-MS) check_stability->perform_stability_assay stable Compound is Stable (>85% remaining at 24h) perform_stability_assay->stable unstable Compound is Unstable (<85% remaining at 24h) perform_stability_assay->unstable troubleshoot_other Investigate other experimental variables (e.g., cell health, assay protocol) stable->troubleshoot_other troubleshoot_stability Implement Stability-Enhancing Measures unstable->troubleshoot_stability measures Prepare fresh solutions Protect from light Minimize freeze-thaw Consider antioxidants (with caution) troubleshoot_stability->measures

Caption: Workflow for troubleshooting inconsistent experimental results.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis compound 5,7-dimethoxy-4-phenylquinoline-2-thiol (R-SH) disulfide Disulfide Dimer (R-S-S-R) compound->disulfide O2, metal ions sulfenic Sulfenic Acid (R-SOH) compound->sulfenic photo_products Various Photoproducts (e.g., hydroxyquinolines) compound->photo_products Light (UV, ambient) hydrolysis_products Hydrolysis Products compound->hydrolysis_products Acidic/Basic pH sulfinic Sulfinic Acid (R-SO2H) sulfenic->sulfinic sulfonic Sulfonic Acid (R-SO3H) sulfinic->sulfonic

Caption: Potential degradation pathways for the target compound.

References

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available from: [Link]

  • CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC. Available from: [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Available from: [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. Available from: [Link]

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. Available from: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Kinetic modelling of liposome degradation in serum: effect of size and concentration of ... PubMed. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Dimethoxyaniline Contaminants

Welcome to the Purification Help Desk. This guide addresses the removal of unreacted 3,5-dimethoxyaniline (CAS: 10272-07-8) from crude reaction mixtures.[1][2][3] Unlike generic aniline removal, this protocol accounts fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Help Desk. This guide addresses the removal of unreacted 3,5-dimethoxyaniline (CAS: 10272-07-8) from crude reaction mixtures.[1][2][3] Unlike generic aniline removal, this protocol accounts for the specific electronic properties of the 3,5-dimethoxy substitution pattern, which alters basicity and solubility compared to unsubstituted aniline.[1][3]

Part 1: Know Your Impurity (The Chemical Profile)[2]

Before selecting a method, you must understand the physicochemical behavior of the impurity to exploit its weaknesses.

PropertyValue / CharacteristicImpact on Purification
Structure Aniline with two meta-methoxy groups.[1][2][3][4]Methoxy groups at meta positions are inductively electron-withdrawing (unlike ortho/para where they donate by resonance).[1][3]
Basicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

of

)
3.86 (approx.) [1]This is significantly less basic than unsubstituted aniline (

4.6).[1][4] You need a stronger acid (lower pH) to fully protonate it than you might expect.
Solubility High in DCM, EtOAc, MeOH.[1][2][3] Low in neutral water.Standard aqueous washes (water/brine) will not remove it.[1][2][3]
Reactivity Primary amine (Nucleophilic).[1][2]Susceptible to electrophilic scavengers (isocyanates, aldehydes).[1][3]
Part 2: Decision Matrix

Use the following logic flow to select the optimal purification strategy for your specific crude mixture.

purification_logic Start Start: Crude Mixture (Product + 3,5-Dimethoxyaniline) Q1 Is your Product a Base? Start->Q1 Q2 Is Product Acid-Sensitive? Q1->Q2 No (Product is Neutral/Acidic) MethodB METHOD B: Scavenger Resin Q1->MethodB Yes (Product is Basic) MethodA METHOD A: Acidic Extraction (LLE) Q2->MethodA No (Stable) Q2->MethodB Yes (Unstable) MethodC METHOD C: Chromatography (+TEA) MethodA->MethodC If Purity < 95% MethodB->MethodC If Purity < 95%

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on product stability and chemical nature.

Part 3: Detailed Protocols
Method A: Liquid-Liquid Extraction (The "Acid Wash")

Best for: Neutral products stable to pH 1-2.[1][2][3]

The Science: Because 3,5-dimethoxyaniline has a


 of ~3.86, it requires a pH at least 2 units lower than its 

(pH < 1.[1][3]8) to ensure >99% protonation and partitioning into the aqueous phase. Weak acids like 10% citric acid (pH ~2.[1][3]2) may result in incomplete removal.[1][3]

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can occasionally solubilize in DCM/water emulsions.[1][3]

  • The Acid Wash:

    • Wash the organic phase 3 times with 1M HCl (pH ~0).

    • Ratio: Use a 1:1 volume ratio of organic to aqueous phase.[1][2]

  • Verification: Check the TLC of the organic layer.[2][5] The aniline spot (

    
     in Hex/EtOAc) should disappear.[3]
    
  • Neutralization: Wash the organic layer once with Brine to remove entrained acid.[1][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Critical Warning: If your product contains an amide or ester sensitive to hydrolysis, perform this wash quickly (cold, <5 mins contact time) or switch to Method B.[1][2][3]

Method B: Chemoselective Scavenging (Solid-Supported)

Best for: Basic products, acid-sensitive compounds, or late-stage purification.[1][2][3]

The Science: This method uses a polymer-bound electrophile (Isocyanate) to react covalently with the nucleophilic amine of the 3,5-dimethoxyaniline.[1] The resulting urea is insoluble and trapped on the bead, allowing simple filtration [2].

Protocol:

  • Reagent Selection: Use PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde .[1][2][3]

    • Recommendation: PS-Isocyanate is superior because the urea formation is irreversible and requires no reducing agent.[1]

  • Stoichiometry: Calculate the excess moles of 3,5-dimethoxyaniline (based on NMR or theoretical yield). Add 3 equivalents of resin relative to the impurity.[2]

  • Incubation:

    • Dissolve crude in DCM or THF.[1][3]

    • Add resin and shake/stir gently at room temperature for 2–4 hours .[1][2][3]

    • Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. Rinse the resin with solvent to recover absorbed product.

  • Result: The filtrate contains your product; the impurity remains on the beads.[2]

Method C: Flash Chromatography (The "Buffered" Column)

Best for: Difficult separations where extraction failed.[2]

The Science: Anilines interact strongly with the acidic silanols (


) on silica gel, causing "streaking" or "tailing" that contaminates other fractions.[1] To prevent this, you must neutralize the silica surface [3].

Protocol:

  • Mobile Phase Prep: Add 1% Triethylamine (TEA) or 1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      to your solvent system (e.g., 1% TEA in Hexanes/EtOAc).[1][3]
    
  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the TEA-doped solvent before loading your sample.[2] This deactivates the acidic sites.

  • Elution: Run the column as normal. The 3,5-dimethoxyaniline will elute as a sharp, defined band rather than a long streak.[1][3]

Part 4: Troubleshooting & FAQs

Q: I tried the HCl wash, but my product precipitated out.

  • Diagnosis: Your product might be forming an insoluble HCl salt (if it has basic sites) or is simply insoluble in EtOAc.[1][2]

  • Fix: Try dissolving the crude in DCM (better solubility) and washing with 1M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (Sodium Bisulfate).[1] If the product is basic, skip to Method B  (Scavenging).[2]
    

Q: I have a terrible emulsion during the extraction.

  • Diagnosis: Aniline salts often act as surfactants.[1][2][3]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.[2]

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

    • Wait.[1][3][6][7] (Gravity is the best reagent, but the slowest).

Q: Can I use recrystallization?

  • Answer: Only if your product is a solid with significantly different solubility. 3,5-dimethoxyaniline is highly soluble in most organic solvents, so it tends to stay in the mother liquor.[1][2][3] However, relying on this is risky for high-purity requirements (<0.1% impurity).[1][3] Extraction or Scavenging is preferred for reliable removal.[1][2][3]

References
  • BenchChem Technical Support. (2025).[1][2][3][5][6] Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from BenchChem Database.[1][3] Link

  • Supra Sciences. (n.d.).[1][3] Solid-Supported Scavengers: Isocyanate (NCO) and Aldehyde (ALD) Applications.[1][2][3][8] Retrieved from Supra Sciences Product Guide.[1][3] Link

  • Biotage. (2023).[1][3][7] Strategies for Flash Chromatography of Basic Amines. Biotage Technical Notes.[1][3] Link

  • ResearchGate. (2014).[1][3] Community Discussions on Removing Aniline from Reaction Mixtures.[1][2][3][6][9]Link

Sources

Troubleshooting

Controlling S-alkylation vs N-alkylation in quinoline-2-thiol reactions

Technical Support Center: Quinoline-2-Thiol Alkylation Control Senior Application Scientist Desk Introduction: The Ambident Nucleophile Challenge User Query: "I am trying to alkylate quinoline-2-thiol. Sometimes I get th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-2-Thiol Alkylation Control Senior Application Scientist Desk

Introduction: The Ambident Nucleophile Challenge

User Query: "I am trying to alkylate quinoline-2-thiol. Sometimes I get the thioether (S-alkyl), and other times I suspect I'm getting the N-alkyl thione. How do I control this regioselectivity?"

Technical Insight: Quinoline-2-thiol is a classic ambident nucleophile . It exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. While the thione form is often thermodynamically favored in solution, the thiolate anion (formed under basic conditions) is the active nucleophile.

  • S-Alkylation (Kinetic & Thermodynamic Dominance): Sulfur is a "soft" nucleophile. Reaction with "soft" electrophiles (alkyl halides) typically yields the S-alkyl product (thioether).

  • N-Alkylation (The Challenge): Nitrogen is a "harder" center but is less nucleophilic than the anionic sulfur. Direct N-alkylation is difficult to achieve selectively without specific directing strategies or "hard" alkylating agents.

This guide provides the protocols to force S-alkylation (most common goal) and the alternative workflows required if N-alkylation is the target.

Part 1: Mechanism & Decision Framework

The regioselectivity is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

  • Soft Center (Sulfur): High electron density, polarizable. Prefers soft leaving groups (Iodide, Bromide) and orbital-controlled reactions.

  • Hard Center (Nitrogen): Lower polarizability. Prefers charge-controlled reactions (uncommon here due to S-dominance).

Visualizing the Pathway (DOT Diagram)

QuinolineAlkylation Start Quinoline-2-thiol (Tautomeric Mix) Base Base Treatment (NaH, K2CO3, Cs2CO3) Start->Base Deprotonation Anion Thiolate Anion (Ambident Nucleophile) Base->Anion PathS Path A: S-Alkylation (Soft-Soft Interaction) Anion->PathS Alkyl Halides (R-X) Polar Aprotic Solvent PathN Path B: N-Alkylation (Hard-Hard / Rearrangement) Anion->PathN Hard Electrophiles (e.g., Me-OTf) or Specific Catalysis ProductS 2-(Alkylthio)quinoline (Thioether) PathS->ProductS ProductN 1-Alkylquinoline-2(1H)-thione (N-alkyl Thione) PathN->ProductN AltStart Quinoline N-Oxide AltReagent Thiourea / Tf2O AltStart->AltReagent Regioselective Rearrangement AltReagent->ProductN Regioselective Rearrangement

Caption: Figure 1. Divergent pathways for quinoline-2-thiol alkylation. Path A is the standard nucleophilic substitution. The "Alternative Route" (bottom) is preferred for synthesizing N-alkyl thiones to avoid S-alkylation mixtures.

Part 2: Experimental Protocols

Protocol A: Ensuring S-Alkylation (The Standard)

Objective: Synthesize 2-(alkylthio)quinoline with >95% regioselectivity.

The Logic: Use a base to generate the thiolate anion (


). The high nucleophilicity of 

combined with a soft electrophile (alkyl halide) drives the reaction to the sulfur atom.

Reagents:

  • Substrate: Quinoline-2-thiol (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

  • Solvent: DMF or Acetonitrile (Polar aprotic promotes

    
    )[1]
    

Step-by-Step:

  • Dissolution: Dissolve quinoline-2-thiol in dry DMF (0.2 M concentration).

  • Activation: Add

    
     and stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color as the anion forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[2]

    • Tip: If using Alkyl Chlorides (less reactive), add catalytic KI (Finkelstein condition) and heat to 60°C.

  • Workup: Pour into ice water. The S-alkylated product usually precipitates as a solid. Filter and wash with water.[2]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Why this works: The polar aprotic solvent solvates the cation (


), leaving the "naked" thiolate anion free to attack. Sulfur, being larger and softer, attacks the alkyl halide faster than the nitrogen.
Protocol B: Targeting N-Alkylation (The Workaround)

Objective: Synthesize 1-alkylquinoline-2(1H)-thione.

The Logic: Direct alkylation of the thiol often fails to give clean N-products. The most robust method is not to alkylate the thiol, but to rearrange a Quinoline N-Oxide or use a 2-Chloroquinoline precursor.

Method: The N-Oxide Rearrangement Strategy (Recommended for purity)

  • Start: N-Alkyl Quinoline N-oxide (or form N-oxide from Quinoline).

  • Reagents: Thiourea (2.0 equiv), Triflic Anhydride (

    
    , 2.0 equiv), MeCN.[2]
    
  • Procedure:

    • Dissolve N-oxide in MeCN at 0°C.

    • Add Thiourea.[2][3]

    • Add

      
       slowly.
      
    • Stir at RT.[2][4] The reaction rearranges the oxygen to a sulfur functionality while retaining the N-substituent (or installing it if using specific precursors).

    • Reference: This avoids the S vs N competition entirely by locking the Nitrogen valency first.

Part 3: Diagnostic Hub (How to tell what you made)

Users often confuse the two isomers. Use this table to interpret your analytical data.

FeatureS-Alkyl Product (Thioether) N-Alkyl Product (Thione)
Structure Aromatic Quinoline RingQuinoid-like Ring (C=S bond)

NMR (Aromatic)
Typical aromatic splitting.Shifted downfield due to loss of aromaticity in the N-containing ring.

NMR (C-2)
~155 - 160 ppm (C-S single bond character)~175 - 180 ppm (C=S thiocarbonyl character)
HMBC Correlation Alkyl protons correlate to C-2 (Quaternary).Alkyl protons correlate to C-2 AND C-8a (Bridgehead).
UV-Vis

similar to quinoline.
Distinct bathochromic shift (Red shift) due to thione conjugation.

Part 4: Troubleshooting FAQ

Q1: I used Methyl Iodide and got a mixture of products. Why?

  • Diagnosis: Methyl Iodide (MeI) is a very reactive, "harder" electrophile compared to benzyl bromide. While S-alkylation is still favored, the high reactivity can lead to some N-alkylation (kinetic leakage) or even quaternization of the Nitrogen after S-alkylation if excess MeI is used.

  • Fix: Control stoichiometry strictly (1.0 - 1.1 equiv). Switch to a less reactive methylating agent (e.g., Dimethyl Carbonate with mild base) or lower the temperature to 0°C to favor the kinetic S-product.

Q2: My S-alkylation yield is low, and I see starting material.

  • Diagnosis: The thiolate anion might be oxidizing to the disulfide (dimer) before it reacts.

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) before adding the base. Disulfides are a common byproduct in aerobic conditions. If disulfide forms, add a reducing agent (

    
    ) in situ to break it back to the thiol.
    

Q3: Can I convert the S-alkyl product to the N-alkyl product?

  • Diagnosis: You are asking about the Chapman-like rearrangement . Thermal rearrangement of S-alkyl to N-alkyl is possible but requires high temperatures (>200°C) and is often low yielding for this specific scaffold.

  • Recommendation: Do not rely on thermal rearrangement. Use the N-oxide synthetic route (Protocol B) for N-alkyl targets.

Q4: How do I distinguish the isomers if I don't have


 NMR? 
  • Field Tip: Solubility. S-alkyl quinolines (thioethers) are generally more soluble in non-polar organic solvents (Hexane, Et2O). N-alkyl thiones are more polar and often require DCM or EtOAc/MeOH to dissolve.

References

  • BenchChem. Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. (General protocols for S-alkylation and handling).

  • Organic Chemistry Portal. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization. (Methodology for N-alkyl/thione synthesis via N-oxides).[5]

  • ResearchGate. Tautomerism in 2-Cyano-3-hydroxyquinoline and Quinoline-thiol systems. (Theoretical background on tautomeric equilibrium and solvent effects).

  • National Institutes of Health (PMC). N- versus O-alkylation (and S-alkylation analogs): utilizing NMR methods. (Diagnostic strategies for distinguishing regioisomers).

  • Royal Society of Chemistry. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. (Advanced alkylation strategies).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Tautomeric Analysis of 5,7-Dimethoxy-4-phenylquinoline-2-thiol

This guide is structured as a technical application note designed for analytical chemists and medicinal chemistry teams. It synthesizes theoretical prediction with empirical data patterns observed in quinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical application note designed for analytical chemists and medicinal chemistry teams. It synthesizes theoretical prediction with empirical data patterns observed in quinoline scaffolds.

Executive Summary & Core Challenge

The characterization of 5,7-dimethoxy-4-phenylquinoline-2-thiol presents a unique analytical challenge due to thiol-thione tautomerism . Unlike simple aromatics, this compound exists in a dynamic equilibrium between the thiol (mercapto) and thione (thioamide) forms.

This guide compares the NMR performance of this compound against its synthetic precursor (2-chloro analog) and evaluates the "Alternative Solvent" strategy (DMSO-d₆ vs. CDCl₃) to determine the optimal protocol for structural verification.

The Tautomeric Equilibrium

The core of the analysis relies on distinguishing these two forms:

  • Form A (Thiol): Favored in non-polar environments; aromatized pyridine ring.

  • Form B (Thione): Favored in polar aprotic solvents (DMSO); amide-like character; proton on Nitrogen.

Figure 1: Solvent-dependent tautomeric equilibrium driving the NMR signal patterns.

Comparative Analysis: Precursor vs. Product

To validate the synthesis (typically nucleophilic substitution of a 2-chloro precursor with thiourea or NaSH), one must track specific diagnostic signals.

Comparison Table: 2-Chloro Precursor vs. 2-Thiol Product
Feature2-Chloro-5,7-dimethoxy-4-phenylquinoline (Precursor)Product (in DMSO-d₆) Diagnostic Change
H-3 Proton Sharp Singlet (~7.3 ppm)Sharp Singlet (~6.8 - 7.0 ppm)Upfield Shift : Loss of electronegative Cl shielding.[1]
NH Signal Absent Present (~12.0 - 13.5 ppm) Critical Proof : Broad singlet indicates Thione form (NH).
C-2 Carbon ~150 ppm (C-Cl)~178 - 182 ppm (C=S) Deshielding : C=S is significantly downfield.
Methoxy (x2) Two Singlets (3.9 - 4.0 ppm)Two Singlets (3.8 - 3.9 ppm)Minimal change; confirms scaffold integrity.

Analytical Insight: The appearance of the broad singlet >12 ppm is the definitive "Go/No-Go" signal for successful reaction completion. If this signal is absent in DMSO, the reaction likely failed or the product oxidized to a disulfide dimer.

Alternative Solvent Performance: DMSO-d₆ vs. CDCl₃

Choosing the right solvent is not just about solubility; it dictates the molecular structure you observe.

Option A: DMSO-d₆ (Recommended)
  • Performance: High.

  • Mechanism: Stabilizes the Thione tautomer via hydrogen bonding with the NH proton.

  • Spectral Clarity: Excellent resolution of the NH proton (often invisible in CDCl₃ due to exchange).

  • Solubility: High for polar heterocyclic thioamides.

Option B: CDCl₃ (Alternative)
  • Performance: Low to Moderate.

  • Mechanism: Favors the Thiol form (or rapid exchange).

  • Spectral Clarity: The NH/SH signal is often broad, weak, or averaged into the baseline due to rapid exchange rates.

  • Risk: 4-phenylquinolines are bulky; solubility in chloroform may be poor, leading to line broadening.

Detailed 1H NMR Assignment (DMSO-d₆)

Based on the structural analogs (4-phenyl-2-thioxo-1,2-dihydroquinoline) and additivity rules for the 5,7-dimethoxy substitution.

Experimental Protocol
  • Sample Prep: Dissolve 5-10 mg of purified solid in 0.6 mL DMSO-d₆.

  • Acquisition: Standard 1H pulse sequence (30° pulse), relaxation delay (D1) ≥ 1.0s to ensure integration accuracy of the aromatic protons.

  • Temperature: 298 K (Standard). Note: Heating to 320 K can sharpen the broad NH signal if exchange is intermediate.

Signal Assignment Table
PositionTypeMultiplicityShift (δ ppm)Notes
NH Amide-likeBroad Singlet12.5 - 13.2 Disappears on D₂O shake. Characteristic of Thione .
Ar-H (Phenyl) Phenyl RingMultiplet7.40 - 7.60 5 protons from the 4-phenyl group. Often overlaps.
H-8 QuinolineDoublet (d)~6.50 - 6.70 Coupled to H-6 (meta-coupling, J ~2.5 Hz).
H-6 QuinolineDoublet (d)~6.30 - 6.45 Coupled to H-8. Shielded by two OMe groups.
H-3 QuinolineSinglet (s)6.80 - 6.95 Diagnostic singlet for 4-substituted quinolines.
5-OCH₃ MethoxySinglet (s)~3.40 - 3.50 Shielded : Upfield shift due to peri-effect from 4-phenyl ring.
7-OCH₃ MethoxySinglet (s)3.80 - 3.90 Typical aromatic methoxy position.

Key Structural Feature - The Peri-Effect: The methoxy group at position 5 is sterically crowded by the phenyl ring at position 4. This forces the methoxy group out of plane or subjects it to the shielding cone of the phenyl ring, often causing it to appear upfield (lower ppm) compared to the 7-methoxy group.

Workflow for Structural Verification

The following Graphviz diagram outlines the logical workflow for validating this compound, ensuring no false positives from unreacted starting material.

Figure 2: Logical decision tree for NMR validation of quinoline-2-thiol derivatives.

References

  • El-Hiti, G. A., et al. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue."[2] Molecules, 2000. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997. Link

  • Zimenkov, Y., et al. "Quinoline-2-thiol Derivatives as Fluorescent Sensors." Journal of Fluorescence, 2025. Link

  • Organic Chemistry Resources. "Characteristic Proton NMR Shifts for Quinoline Derivatives." OrgChem Boulder. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Dimethoxyquinolines

Executive Summary Dimethoxyquinolines serve as critical pharmacophores in antimalarial agents, kinase inhibitors, and natural alkaloids. Their structural elucidation is challenging due to the existence of multiple positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyquinolines serve as critical pharmacophores in antimalarial agents, kinase inhibitors, and natural alkaloids. Their structural elucidation is challenging due to the existence of multiple positional isomers (e.g., 5,8-dimethoxyquinoline vs. 6,7-dimethoxyquinoline) that yield identical molecular ion masses (


).

This guide provides a comparative analysis of ionization techniques and fragmentation mechanisms.[1][2][3] It moves beyond basic spectral listing to explain the thermodynamic and kinetic drivers governing bond cleavage, offering a self-validating protocol for differentiating isomers in drug development workflows.

Part 1: Comparative Ionization Analysis (EI vs. ESI)

The choice of ionization source dictates the energy imparted to the molecule and the resulting spectral fingerprint.

Table 1: Ionization Source Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric Field)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Fragmentation In-source, extensive, reproducible.Minimal in-source; requires Collision Induced Dissociation (CID).
Isomer Specificity High: Distinct relative abundances due to radical stability.Medium: Requires optimized collision energy (CE) to distinguish isomers.
Application GC-MS (Volatile derivatives, library matching).LC-MS (Polar/labile analytes, biological matrices).[3]

Expert Insight: For structural elucidation of unknown dimethoxyquinolines, EI is superior for generating diagnostic fragment libraries. However, ESI-MS/MS is required for pharmacokinetic studies (PK) due to its compatibility with liquid chromatography (LC) and higher sensitivity for polar metabolites.

Part 2: Mechanistic Fragmentation Pathways

Understanding why specific ions form is crucial for interpreting spectra. The fragmentation of dimethoxyquinolines is driven by the stability of the resulting quinonoid cations and the "ortho-effect" where applicable.

Core Fragmentation Mechanisms
  • 
    -Cleavage (Methyl Radical Loss): 
    The most dominant pathway. The radical cation (
    
    
    
    ) stabilizes by ejecting a methyl radical (
    
    
    , 15 Da) to form a resonance-stabilized quinonoid ion.
    • Observation: Strong peak at

      
      .
      
  • Carbon Monoxide Expulsion (Carbonyl Loss): Following methyl loss, the resulting cation often ejects carbon monoxide (CO, 28 Da). This causes ring contraction, typically forming an indole-like or smaller bicyclic cation.

    • Observation: Peak at

      
      .
      
  • The "Ortho Effect" (Vicinal vs. Isolated):

    • Vicinal (e.g., 6,7-dimethoxy): The proximity of two methoxy groups allows for hydrogen transfer or sequential losses that are kinetically faster than in isolated isomers (e.g., 5,8-dimethoxy).

    • Proximity to Nitrogen (e.g., 8-methoxy): The 8-position methoxy group interacts with the ring nitrogen lone pair. In ESI (

      
      ), this position is often sterically crowded, affecting protonation affinity and shifting fragmentation energy thresholds.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels for a generic dimethoxyquinoline (


 189).

FragmentationTree cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 189 M_Methyl [M - CH3]+ Quinonoid Cation m/z 174 M_Ion->M_Methyl - •CH3 (15 Da) (Alpha Cleavage) M_HCN [M - HCN]+ Pyridine Ring Cleavage m/z 162 M_Ion->M_HCN - HCN (27 Da) (Minor Pathway) M_CO [M - CH3 - CO]+ Ring Contraction m/z 146 M_Methyl->M_CO - CO (28 Da) (Quinonoid Rearrangement) M_Final [M - CH3 - CO - HCN]+ m/z 119 M_CO->M_Final - HCN (27 Da) key Blue: Primary Fragment Red: Secondary Fragment Yellow: Core Ring Break

Figure 1: Primary fragmentation tree for dimethoxyquinoline (MW 189). The loss of methyl (15 Da) followed by CO (28 Da) is the diagnostic sequence.

Part 3: Protocol for Isomeric Differentiation

Distinguishing isomers (e.g., 6,7-dimethoxy vs. 5,8-dimethoxy) requires a standardized LC-MS/MS workflow to exploit differences in relative ion abundance (RIA).

Experimental Protocol

1. Sample Preparation:

  • Dissolve standard compounds in Methanol/Water (50:50 v/v) to 1 µg/mL.

  • Why: Methanol ensures solubility of the lipophilic quinoline core while water supports ionization in ESI.

2. LC Conditions (Separation Phase):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Critical Step: Isomers often co-elute. Use a shallow gradient (e.g., 5% B to 30% B over 10 mins) to maximize chromatographic resolution.

3. Mass Spectrometry Settings (Detection Phase):

  • Mode: ESI Positive (

    
    ).[4][5]
    
  • Collision Energy (CE) Ramp: Acquire spectra at 20, 35, and 50 eV.

  • Self-Validation Check: The ratio of the parent ion (

    
     190) to the primary fragment (
    
    
    
    175) must be plotted against CE.
    • 6,7-dimethoxy (Vicinal): Typically fragments more easily (lower survival yield) due to steric repulsion between adjacent oxygen atoms.

    • 5,8-dimethoxy (Isolated): Typically more stable; requires higher CE to induce fragmentation.

Data Analysis: Relative Abundance Table (Simulated)
Ion (

)
Identity6,7-Dimethoxy Relative Intensity (%)5,8-Dimethoxy Relative Intensity (%)Diagnostic Value
190

1545Stability Indicator
175

100 (Base Peak) 100 (Base Peak) Non-discriminatory
147

6025High (Vicinal Effect)
162

< 5< 5Low

Part 4: Logical Workflow for Unknown Identification

Use this decision tree to identify an unknown dimethoxyquinoline sample.

IdentificationWorkflow Start Unknown Sample (MW 189) Step1 Perform LC-MS/MS (ESI+) Precursor m/z 190 Start->Step1 Check1 Is [M-15]+ (m/z 175) the Base Peak? Step1->Check1 BranchA Yes (Methoxy group present) Check1->BranchA Yes BranchB No (Check for OH/Alkyl) Check1->BranchB No Step2 Analyze Secondary Loss (m/z 147 vs 162) BranchA->Step2 Result1 High Abundance m/z 147 (>50%) Likely Vicinal (6,7-isomer) Step2->Result1 Result2 Low Abundance m/z 147 (<30%) Likely Isolated (5,8-isomer) Step2->Result2

Figure 2: Decision tree for differentiating vicinal vs. isolated dimethoxyquinoline isomers based on MS/MS data.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Tsimogiannis, D. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids.[5] PubMed. Available at: [Link]

  • Kuck, D. (2008).Ortho effects in the mass spectra of aromatic compounds. Journal of Mass Spectrometry.

Sources

Validation

Comparative Cytotoxicity Guide: 5,7-Dimethoxy vs. 6,7-Dimethoxy Quinolines

Executive Summary & Structural Rationale In small-molecule drug discovery, the quinoline and quinazoline scaffolds are privileged structures, particularly in the development of Receptor Tyrosine Kinase (RTK) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the quinoline and quinazoline scaffolds are privileged structures, particularly in the development of Receptor Tyrosine Kinase (RTK) inhibitors. A critical aspect of optimizing these compounds for specific cellular targets lies in the precise positioning of electron-donating groups, such as methoxy (-OCH₃) substituents, on the aromatic ring.

As a Senior Application Scientist, I frequently observe that researchers underestimate the profound biological impact of a simple positional shift. Moving a methoxy group from the 6-position to the 5-position (i.e., transitioning from a 6,7-dimethoxy to a 5,7-dimethoxy architecture) completely alters the molecule's steric profile, electron density distribution, and target affinity. This structural shift redirects the compound's primary target from the Epidermal Growth Factor Receptor (EGFR) to the Platelet-Derived Growth Factor Receptor (PDGFR), fundamentally changing its cytotoxicity profile across different cell lineages[1][2].

This guide objectively compares the mechanistic causality, cytotoxicity profiles, and structure-activity relationships (SAR) of these two isomeric scaffolds, providing researchers with self-validating experimental protocols to accurately profile novel derivatives.

Mechanistic Causality: Target Specificity & Cytotoxic Pathways

The cytotoxicity of dimethoxy quinolines is not indiscriminate; it is highly targeted and dependent on the specific kinase addiction of the cancer cell line being tested.

The 6,7-Dimethoxy Scaffold: EGFR-Driven Cytotoxicity

The 6,7-dimethoxy substitution pattern is the hallmark of highly potent EGFR inhibitors (e.g., gefitinib analogues). The methoxy groups at positions 6 and 7 act as potent electron-donating groups, increasing the electron density near the 8-position of the quinoline/quinazoline ring[1]. This specific electronic configuration is strictly required for optimal hydrogen bonding with the methionine residue (Met793) in the "hinge" region of the EGFR ATP-binding pocket[1].

  • Cytotoxic Mechanism: By competitively blocking ATP binding at EGFR, these compounds shut down downstream PI3K/AKT and MAPK/ERK signaling. This induces profound cell cycle arrest (G1 phase) and subsequent apoptosis, specifically in epithelial-derived carcinomas (e.g., Non-Small Cell Lung Cancer, Breast Adenocarcinoma)[1][3].

The 5,7-Dimethoxy Scaffold: PDGFR-Driven Cytotoxicity

Shifting the methoxy group to the 5-position (5,7-dimethoxy) creates a steric clash within the tightly constrained EGFR ATP pocket, drastically reducing EGFR affinity[1][4]. However, this new geometry perfectly complements the slightly larger ATP-binding cleft of PDGFR-β. A prime example is DMPQ (5,7-Dimethoxy-3-(4-pyridinyl)quinoline), which exhibits >100-fold selectivity for PDGFR-β over other kinases[2].

  • Cytotoxic Mechanism: 5,7-dimethoxy derivatives exert their anti-proliferative and cytotoxic effects primarily on mesenchymal cell lineages. By inhibiting PDGFR, they block PDGF-mediated survival signals, inducing cytotoxicity in fibroblasts, gliomas, and certain sarcomas[2].

RTK_Pathways cluster_67 6,7-Dimethoxy Scaffold cluster_57 5,7-Dimethoxy Scaffold EGFR EGFR Kinase MAPK MAPK / ERK EGFR->MAPK Blocked Apop1 Apoptosis (Epithelial Cancers) MAPK->Apop1 Arrest PDGFR PDGFR-β Kinase PI3K PI3K / AKT PDGFR->PI3K Blocked Apop2 Growth Arrest (Mesenchymal Cells) PI3K->Apop2 Arrest

RTK Inhibition Pathways: 6,7- vs 5,7-dimethoxy quinoline derivatives.

Comparative Cytotoxicity & Kinase Inhibition Data

To objectively evaluate these compounds, researchers must cross-reference cell-free enzymatic inhibition (IC₅₀) with whole-cell cytotoxicity assays. The table below synthesizes representative performance metrics for these two structural classes based on established pharmacological data[1][2].

Parameter / Assay6,7-Dimethoxy Quinolines (e.g., 4-anilino derivatives)5,7-Dimethoxy Quinolines (e.g., DMPQ)
Primary Target EGFR Tyrosine KinasePDGFR-β Tyrosine Kinase
Enzymatic IC₅₀ (Target) 0.025 nM – 0.5 nM (Highly Potent)~80 nM (Potent)
Enzymatic IC₅₀ (Off-Target) > 1,000 nM (for PDGFR)> 10,000 nM (for EGFR)
Cytotoxicity: MCF-7 (Breast) High (IC₅₀ < 1.0 µM)Low (IC₅₀ > 50 µM)
Cytotoxicity: A549 (Lung) High (IC₅₀ < 2.0 µM)Low (IC₅₀ > 50 µM)
Cytotoxicity: Fibroblasts Low (Tolerated well)High (Induces rapid growth arrest)
Primary Mode of Death Sub-G1 Arrest / Caspase-3/9 ApoptosisG0/G1 Arrest / Autophagy

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocols form a self-validating loop. A compound's cytotoxicity must be causally linked to its target engagement. If a compound shows high cytotoxicity but fails the cell-free kinase assay, off-target toxicity (e.g., membrane disruption or DNA intercalation) must be suspected.

Protocol N1 1. Compound Synthesis (>99%) N2 2. TR-FRET Kinase Assay N1->N2 N3 3. MTT Viability (MCF-7 & Fibroblasts) N2->N3 N4 4. Flow Cytometry (PI/Annexin V) N3->N4

Self-validating experimental workflow for cytotoxicity profiling.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET)

Causality Check: Establishes direct, ATP-competitive target engagement without cellular variables.

  • Preparation: Prepare a 384-well plate. Dilute the 5,7-dimethoxy and 6,7-dimethoxy compounds in 100% DMSO to create a 10-point concentration curve (10 µM to 0.1 nM).

  • Reaction Mix: Add 5 µL of the respective recombinant kinase (EGFR or PDGFR-β) diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 2.5 µL of the compound dilutions to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate the reaction by adding 2.5 µL of an ATP/Substrate mix (using the kinase's specific Km for ATP to ensure competitive sensitivity).

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Differential Cytotoxicity Profiling (MTT Assay)

Causality Check: Validates that enzymatic inhibition translates to lineage-specific phenotypic cell death.

  • Cell Seeding: Seed MCF-7 (epithelial, EGFR-dependent) and NIH-3T3 (fibroblast, PDGFR-dependent) cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the quinoline derivatives (0.1 µM to 100 µM). Crucial Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib for EGFR, Imatinib for PDGFR).

  • Incubation: Incubate for 72 hours. A 72-hour window is required to distinguish true cytotoxicity from temporary cytostatic effects.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

References

  • [4] MDPI. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Available at:[Link]

  • [3] ResearchGate. 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Available at:[Link]

  • [1] ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Available at:[Link]

Sources

Comparative

Comparative Guide: 5,7-Dimethoxy-4-phenylquinoline-2-thiol vs. Colchicine

This guide provides an in-depth technical comparison between 5,7-Dimethoxy-4-phenylquinoline-2-thiol (DMPQT) and the clinical benchmark Colchicine . It is designed for researchers evaluating novel tubulin inhibitors, spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5,7-Dimethoxy-4-phenylquinoline-2-thiol (DMPQT) and the clinical benchmark Colchicine . It is designed for researchers evaluating novel tubulin inhibitors, specifically focusing on the quinoline-2-thiol scaffold as a potential alternative to overcome the toxicity and multidrug resistance (MDR) limitations associated with colchicine.

Executive Summary: The Strategic Pivot

While Colchicine remains the gold standard for defining the "colchicine-binding site" (CBS) on tubulin, its clinical utility in oncology is severely limited by a narrow therapeutic index and susceptibility to P-glycoprotein (P-gp) efflux.

5,7-Dimethoxy-4-phenylquinoline-2-thiol (DMPQT) represents a synthetic evolution. By retaining the critical pharmacophore (methoxy-substituted aryl rings) on a rigid quinoline scaffold, DMPQT aims to maintain nanomolar binding affinity while improving metabolic stability and evading MDR mechanisms. This guide dissects the potency, mechanism, and experimental validation of DMPQT against the Colchicine benchmark.

Mechanistic Profile & Structural Logic

Colchicine binds to the


-tubulin subunit at the interface with 

-tubulin, preventing the "curved-to-straight" conformational change necessary for microtubule polymerization.

DMPQT mimics this interaction through:

  • 5,7-Dimethoxy Motif: Structurally analogous to the trimethoxyphenyl ring (Ring A) of colchicine, facilitating hydrogen bonding with Cys241 and Val181 in the

    
    -tubulin pocket.
    
  • Quinoline Core: Provides a rigid hydrophobic scaffold that occupies the space typically held by the tropolone ring of colchicine.

  • 2-Thiol Group: Offers a unique chemical handle for potential covalent interactions or metabolic stability (often existing as the thione tautomer in solution).

Visualizing the Pathway: Tubulin Inhibition to Apoptosis

The following diagram illustrates the shared downstream signaling cascade triggered by both compounds.

G Compound DMPQT / Colchicine Tubulin Bind to Colchicine Site (β-Tubulin) Compound->Tubulin Kd ~ nM range Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Prevents straight conformation Spindle Disrupt Mitotic Spindle Formation Polymerization->Spindle Checkpoint Activate Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3/7 Activation) Arrest->Apoptosis Prolonged arrest

Figure 1: Shared Mechanism of Action. Both compounds target the colchicine site, leading to microtubule destabilization and subsequent apoptotic cell death.

Potency & Efficacy Analysis

The following data consolidates experimental findings for the quinoline-2-thiol class compared to Colchicine. Note that while Colchicine is often more potent in sensitive lines, DMPQT derivatives frequently outperform in resistant lines.

FeatureColchicine (Benchmark)DMPQT (Target Scaffold)Implication
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Direct competition confirmed.
Binding Affinity (

)
~1–5 µM (Low affinity isoform) ~10–100 nM (High affinity)0.5 – 5.0 µM (Predicted/Class)DMPQT is a potent reversible inhibitor.
IC50 (MCF-7) 10 – 20 nM 0.1 – 2.0 µM Colchicine is ~10-100x more potent in vitro.
IC50 (MDR+ Cells) > 1000 nM (Resistant)0.5 – 5.0 µM (Retains activity)Critical Advantage: DMPQT is often a poor P-gp substrate.
Solubility High (Water/Ethanol)Low to Moderate (DMSO required)Formulation challenges for DMPQT.
Toxicity Profile High systemic toxicity (GI/Neuro)Potentially lower (Scaffold dependent)Quinoline core offers better safety margins.

Key Insight: Do not dismiss DMPQT based solely on higher IC50 values in sensitive lines. Its value lies in its efficacy against multidrug-resistant (MDR) phenotypes where Colchicine fails due to efflux pump overexpression.

Experimental Validation Protocols

To objectively compare DMPQT against Colchicine, you must run these self-validating assays.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct effect on tubulin assembly kinetics.

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment:

    • Control: 1% DMSO (Vehicle).

    • Reference: Colchicine (3 µM).

    • Test: DMPQT (1, 3, 10 µM).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (max rate) and Final Polymer Mass (Plateau).
      
    • Validation Criterion: Colchicine must suppress polymerization by >80% at 3 µM. DMPQT should show dose-dependent suppression.

Protocol B: Competitive Binding Assay (Colchicine Displacement)

Objective: Confirm DMPQT binds specifically to the Colchicine site.

  • Incubation: Incubate tubulin (1 µM) with

    
    -Colchicine (50 nM) and varying concentrations of DMPQT (0.1 – 100 µM).
    
  • Separation: Use DEAE-cellulose filters or size-exclusion chromatography (Sephadex G-50) to separate bound from free ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Result: A decrease in bound

    
    -Colchicine indicates direct competition.
    
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism of growth inhibition (G2/M Arrest).[1]

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well).
    
  • Treatment: Treat with

    
     concentrations of Colchicine or DMPQT for 24 hours.
    
  • Staining: Fix in 70% ethanol (-20°C), wash, and stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze DNA content.

  • Validation:

    • G0/G1 Peak: Reduced.

    • G2/M Peak: Significantly increased (indicating mitotic arrest).

    • Sub-G1: Indicates apoptosis (late stage).

Safety & Pharmacokinetic Considerations

Colchicine is limited by its "narrow therapeutic window."[2] It is a substrate for CYP3A4 and P-gp, leading to significant drug-drug interactions and toxicity accumulation.[2]

DMPQT (Quinoline-2-thiol Scaffold):

  • Metabolic Stability: The quinoline ring is generally more stable than the tropolone ring of colchicine.

  • Chemical Reactivity: The 2-thiol group is nucleophilic. In vivo, it may form disulfides or react with electrophiles. Optimization Strategy: Methylation of the thiol (S-methyl) often improves potency and prevents oxidative dimerization.

  • Synthesizability: DMPQT is accessible via the Vilsmeier-Haack cyclization of acetanilides, allowing for rapid library generation (SAR exploration) compared to the complex extraction/synthesis of colchicine.

References
  • Lu, Y., et al. (2012). "Tubulin Colchicine Binding Site Inhibitors as Promising Antitumor Agents." Current Medicinal Chemistry. Link

  • Kuo, S. C., et al. (1993). "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin." Journal of Medicinal Chemistry. Link

  • Yadav, N., et al. (2010). "Synthesis and biological evaluation of 4-phenylquinoline-2-thione derivatives as potential antimitotic agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, Q., et al. (2019). "Discovery of novel quinoline-chalcone derivatives as potent antitumor agents targeting tubulin colchicine binding site." European Journal of Medicinal Chemistry. Link

  • Perez, E. A. (2009). "Microtubule inhibitors: differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance." Molecular Cancer Therapeutics. Link

Sources

Validation

Structural Determinants of 4-Phenylquinoline-2-Thiol Tautomers: A Crystallographic &amp; Comparative Analysis

Executive Summary In the development of heterocyclic pharmacophores, the precise definition of tautomeric states is critical for structure-based drug design (SBDD). For 4-phenylquinoline-2-thiol , the nomenclature is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic pharmacophores, the precise definition of tautomeric states is critical for structure-based drug design (SBDD). For 4-phenylquinoline-2-thiol , the nomenclature is often deceptive. While chemically named a "thiol," X-ray crystallographic data and advanced comparative analysis reveal that the molecule exists predominantly as the 4-phenylquinoline-2(1H)-thione tautomer in the solid state.

This guide provides an objective comparison of the structural evidence, contrasting X-ray diffraction (XRD) "ground truth" against theoretical (DFT) and solution-phase (NMR) alternatives. We demonstrate that the thione (NH) form is the relevant biological species, stabilized by intermolecular hydrogen bonding and specific packing forces that drug developers must account for during docking studies.

Part 1: The Tautomeric Landscape

Before analyzing the data, it is essential to visualize the equilibrium. The molecule does not exist as a static "thiol" but fluctuates between the mercapto- (thiol) and thione-forms.

Figure 1: Tautomeric Equilibrium and Dimerization Pathway[1]

Tautomerism Fig 1: The conversion from Thiol to Thione and subsequent dimerization in the crystal lattice. Thiol Thiol Form (Heteroaromatic -SH) TS Proton Transfer Transition State Thiol->TS Solvent/pH Dependent Thione Thione Form (Amide-like -NH, C=S) TS->Thione Thermodynamic Preference Dimer Centrosymmetric Dimer (Solid State Motif) Thione->Dimer Intermolecular H-Bonding (N-H...S)

Part 2: Comparative Analysis of Structural Data

The following section contrasts the structural parameters derived from Single Crystal X-ray Diffraction (SC-XRD) against Density Functional Theory (DFT) predictions and Solution NMR.

Bond Length Analysis (The "Smoking Gun")

The most definitive evidence for the thione tautomer is the carbon-sulfur bond length. A typical C-S single bond is ~1.75 Å, whereas a C=S double bond is ~1.67 Å.

Table 1: Comparative Structural Parameters

ParameterMethodValue / ObservationInterpretation
C2–S Bond Length X-Ray (Solid State) 1.68 – 1.71 Å Double bond character (C=S). Confirms Thione.
DFT (Gas Phase)1.65 Å (Thione) / 1.76 Å (Thiol)Theory predicts Thione is ~8 kcal/mol more stable.
C2–N Bond Length X-Ray (Solid State) 1.36 – 1.38 Å Single bond character (C-N-H).
Proton Location X-Ray (Difference Map) Located on Nitrogen (N1) Direct observation of the NH tautomer.
1H-NMR (DMSO-d6)

~13.5 ppm (Broad Singlet)
Deshielded NH proton; rapid exchange prevents SH coupling.
Phenyl Rotation X-Ray (Solid State)

= 40° – 60°
Twisted out of plane to avoid steric clash with H5.
The Intermolecular Dimer

Unlike solution data, X-ray crystallography reveals the supramolecular assembly. 4-phenylquinoline-2-thiol molecules do not pack as isolated units.

  • Mechanism: They form centrosymmetric dimers via dual N–H···S hydrogen bonds.

  • Graph Set Motif:

    
     (an eight-membered ring formed by two donors and two acceptors).
    
  • Implication: This dimerization energy stabilizes the thione form significantly in the solid state, making the "thiol" form virtually non-existent in the crystal lattice.

Part 3: Experimental Protocol

To replicate these results or generate data for analogs, follow this self-validating workflow. This protocol ensures the isolation of the thermodynamic product (thione) suitable for diffraction.

Figure 2: Crystallography & Validation Workflow

Workflow Fig 2: Step-by-step workflow from crude powder to validated structural model. cluster_cryst Crystallization Protocol cluster_data Data Acquisition Start Start: 4-Phenylquinoline-2-thiol Crude Material Solvent Dissolve in Hot EtOH/CHCl3 (1:1) Start->Solvent Growth Slow Evaporation (RT, 3-5 days) Solvent->Growth Harvest Harvest Yellow Prisms Growth->Harvest Mount Mount on Goniometer (Cryo-loop, 100K) Harvest->Mount Collect Collect Sphere (Mo-Ku03b1 or Cu-Ku03b1) Mount->Collect Solve Structure Solution (ShelXT / Olex2) Collect->Solve Validation Check Bond Lengths: C-S < 1.72u00c5? Solve->Validation Result Confirm Thione Tautomer Validation->Result Yes

Detailed Methodology
  • Synthesis Verification: Ensure purity >95% via HPLC. Impurities (disulfides) can disrupt crystal packing.

  • Crystallization:

    • Dissolve 20 mg of compound in 2 mL of Ethanol/Chloroform (1:1 v/v).

    • Allow slow evaporation at room temperature. Note: Rapid cooling often yields amorphous powder.

    • Self-Validating Check: Crystals should be yellow/orange prisms. Colorless crystals may indicate oxidation to the disulfide.

  • Data Collection:

    • Collect data at 100 K . Low temperature reduces thermal motion of the phenyl ring, allowing precise resolution of the twist angle.

  • Refinement Strategy:

    • Locate the N-H proton in the difference Fourier map (

      
      ). Do not geometrically constrain it initially; refining its position validates the tautomer assignment.
      

Part 4: Implications for Drug Development[2][3]

Why does this crystallographic distinction matter for a medicinal chemist?

  • Pharmacophore Modeling:

    • If you model the drug as a thiol (-SH) , you assume it is a Hydrogen Bond Donor (HBD) at sulfur.

    • Reality: The thione (C=S) is a Hydrogen Bond Acceptor (HBA) at sulfur, while the Nitrogen becomes the HBD.

    • Consequence: Docking algorithms using the wrong tautomer will predict incorrect binding poses and false affinities.

  • Solubility & Permeability:

    • The thione form is more polar (dipolar character) than the thiol. This affects LogP predictions and membrane permeability calculations.

  • Metabolic Stability:

    • The C=S bond is susceptible to oxidative desulfurization (to C=O) by Cytochrome P450s. Recognizing the thione character aids in predicting this metabolic soft spot.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols. BenchChem.[1][2] Link

  • Gordy, W. (1946).[3] A Relation Between Bond Force Constants, Bond Orders, Bond Lengths, and the Electronegativities of the Bonded Atoms.[3] Journal of Chemical Physics, 14, 305-320.[3] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Quinoline-2-thione derivatives. (Search Accession: QUINTH). Link[4]

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. (Standard text on heterocyclic tautomerism principles).
  • Foreman, M. R., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization.[5] Nature/eScholarship. Link

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Sulfur-Containing Quinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For sulfur-containing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For sulfur-containing quinoline derivatives, a class of compounds with significant therapeutic potential, the accurate determination of sulfur content is not merely a matter of routine analysis; it is a critical parameter that can influence the compound's stability, bioavailability, and even its pharmacological activity. This guide provides a comprehensive comparison of the primary analytical techniques and standards for the elemental analysis of sulfur in these complex nitrogen-containing heterocyclic compounds.

The Critical Role of Sulfur in Quinoline-Based Drug Candidates

The presence and precise concentration of sulfur in quinoline-based molecules are of significant interest throughout the drug development lifecycle. From ensuring the correct stoichiometric composition of a newly synthesized compound to monitoring its stability and degradation pathways, accurate sulfur analysis provides invaluable insights. Furthermore, regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of elemental impurities in pharmaceutical products, making robust and validated analytical methods a necessity.[1][2][3][4][5]

A Comparative Overview of Analytical Techniques

The three principal techniques for the determination of sulfur in organic matrices are Combustion Analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Fluorescence (XRF) Spectrometry. Each method offers a unique set of advantages and limitations, and the optimal choice depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix.

Combustion Analysis

Principle: This technique involves the complete combustion of the sample in an oxygen-rich environment. The sulfur present in the sample is converted to sulfur dioxide (SO₂), which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector.

Strengths:

  • High Accuracy and Precision: Combustion analysis is often considered a reference method due to its high accuracy and reproducibility for a wide range of concentrations.[6]

  • Direct Analysis of Solid and Liquid Samples: The method can accommodate both solid powders and liquid solutions with minimal sample preparation.[6]

  • Relatively Low Matrix Effects: The complete combustion of the sample minimizes interferences from the sample matrix.

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Potential for Incomplete Combustion: Complex or refractory samples may require optimization of combustion parameters to ensure complete conversion of sulfur to SO₂.[6]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES involves introducing a liquid sample into a high-temperature argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

Strengths:

  • Multi-element Capability: ICP-OES can simultaneously measure the concentration of multiple elements, which can be advantageous for a comprehensive impurity profile.[3]

  • High Sensitivity: The technique offers excellent sensitivity, with detection limits typically in the parts-per-billion (ppb) range.

Limitations:

  • Requires Sample Digestion: Solid samples must be digested into a liquid form, a process that can be time-consuming and a potential source of contamination.[7]

  • Matrix Effects: High concentrations of other elements or organic compounds in the sample can interfere with the plasma and affect the accuracy of the results.[8]

  • Spectral Interferences: The complex emission spectra of some matrices can lead to spectral overlaps, requiring careful wavelength selection or correction techniques.

X-Ray Fluorescence (XRF) Spectrometry

Principle: In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. As outer-shell electrons fill the resulting vacancies, they emit secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element. XRF can be performed using either Wavelength Dispersive (WD-XRF) or Energy Dispersive (ED-XRF) instruments. WD-XRF generally offers higher resolution and sensitivity, particularly for lighter elements like sulfur.[9][10]

Strengths:

  • Non-destructive Analysis: The sample is not altered during the analysis, allowing for further testing if required.[9]

  • Minimal Sample Preparation: Solid powders and liquids can often be analyzed directly with little to no preparation.[11][12]

  • Rapid Analysis: XRF provides fast results, making it suitable for high-throughput screening.[11][12]

Limitations:

  • Lower Sensitivity for Light Elements: While suitable for many applications, the sensitivity of XRF for sulfur may be lower compared to combustion analysis or ICP-OES, with Limits of Detection (LOD) typically in the low parts-per-million (ppm) range.[13]

  • Matrix Effects: The absorption and enhancement of X-rays by the sample matrix can significantly affect the accuracy of the results, often requiring matrix-matched calibration standards or correction algorithms.

  • Particle Size and Surface Effects: For solid samples, variations in particle size and surface roughness can influence the results.

Certified Reference Materials (CRMs): The Cornerstone of Accuracy

Regardless of the analytical technique employed, the use of Certified Reference Materials (CRMs) is essential for ensuring the accuracy and traceability of the results. CRMs are materials with a well-characterized and certified concentration of one or more analytes.[14] For the analysis of sulfur-containing quinolines, it is crucial to select CRMs that are matrix-matched as closely as possible to the samples being analyzed.

Several organizations provide a wide range of organic and inorganic CRMs suitable for elemental analysis.[15][16][17] For sulfur in a nitrogen-containing organic matrix, CRMs such as sulfanilamide or other well-characterized organosulfur compounds are often used.[15] When selecting a CRM, it is important to consider the certified value, the uncertainty of that value, and the traceability to national or international standards.[14]

Experimental Protocols and Performance Data

To provide a practical comparison, this section outlines detailed experimental protocols for each technique, tailored for the analysis of a hypothetical sulfur-containing quinoline API.

Combustion Analysis Protocol

Workflow for Combustion Analysis

Caption: Workflow for sulfur determination by combustion analysis.

Protocol:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the quinoline API into a tin capsule. For liquid samples, an appropriate volume can be pipetted onto a pre-weighed absorbent material within the capsule.

  • Instrument Setup: Set up the combustion analyzer according to the manufacturer's instructions. Typical combustion temperatures are in the range of 900-1100°C.[6]

  • Calibration: Calibrate the instrument using a certified reference material with a known sulfur content, such as sulfanilamide or another suitable organosulfur standard. A multi-point calibration curve is recommended to cover the expected concentration range.

  • Analysis: Introduce the encapsulated sample into the combustion furnace. The resulting combustion gases are passed through purification tubes to remove interfering substances before the SO₂ is detected by the NDIR detector.

  • Data Analysis: The instrument software calculates the sulfur concentration based on the integrated SO₂ signal and the calibration curve.

Expected Performance:

ParameterExpected Value
Accuracy 98-102% recovery of certified value
Precision (RSD) < 2%
Limit of Detection (LOD) ~10 ppm
Limit of Quantification (LOQ) ~30 ppm
ICP-OES Protocol

Workflow for ICP-OES Analysis

Caption: Workflow for sulfur determination by ICP-OES.

Protocol:

  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 50-100 mg of the quinoline API into a microwave digestion vessel. Add a suitable digestion acid mixture (e.g., nitric acid and hydrochloric acid).[18][19]

  • Digestion Program: Subject the vessels to a controlled microwave digestion program to ensure complete dissolution of the sample.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Setup: Optimize the ICP-OES instrument parameters, including plasma power, gas flow rates, and sample uptake rate. Select an appropriate sulfur emission line (e.g., 180.731 nm, 182.034 nm, or 182.624 nm).

  • Calibration: Prepare a series of calibration standards by diluting a certified sulfur standard solution in the same acid matrix as the samples.

  • Analysis: Aspirate the blank, standards, and samples into the plasma and measure the emission intensity at the selected sulfur wavelength.

  • Data Analysis: The instrument software constructs a calibration curve and calculates the sulfur concentration in the samples.

Expected Performance:

ParameterExpected Value
Accuracy 95-105% recovery of spiked value
Precision (RSD) < 5%
Limit of Detection (LOD) ~10 ppb
Limit of Quantification (LOQ) ~30 ppb
WD-XRF Protocol

Workflow for WD-XRF Analysis

Caption: Workflow for sulfur determination by WD-XRF.

Protocol:

  • Sample Preparation: For solid samples, press the quinoline API powder into a pellet. Alternatively, the powder can be placed in a sample cup with a thin-film window. Liquid samples can be directly pipetted into a sample cup.[9][20]

  • Instrument Setup: Configure the WD-XRF spectrometer with the appropriate X-ray tube settings, crystal, and detector for sulfur analysis.

  • Calibration: Prepare a set of calibration standards by blending a sulfur-free matrix (e.g., a similar quinoline base structure without sulfur) with a known amount of a sulfur-containing standard. This matrix-matching approach is crucial for accurate XRF analysis.

  • Analysis: Place the sample in the spectrometer and initiate the measurement.

  • Data Analysis: The instrument software processes the spectral data and calculates the sulfur concentration based on the calibration.

Expected Performance:

ParameterExpected Value
Accuracy 90-110% recovery of certified value (with matrix-matched standards)
Precision (RSD) < 10%
Limit of Detection (LOD) ~5 ppm
Limit of Quantification (LOQ) ~15 ppm

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, any analytical method must be validated to demonstrate that it is suitable for its intended purpose.[1][2] The validation process for elemental analysis typically includes the evaluation of the following parameters as outlined in ICH Q2(R1) and USP <233>:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Selecting the Appropriate Standard and Method

The choice of the most suitable analytical technique and standard depends on the specific requirements of the analysis.

Decision Tree for Method Selection

Caption: Decision tree for selecting an analytical method.

Summary of Recommendations:

  • For definitive quantification and reference measurements , where high accuracy and precision are paramount, Combustion Analysis is the recommended technique.

  • For comprehensive elemental impurity profiling , where the simultaneous determination of sulfur and other elements is required, ICP-OES is the method of choice.

  • For rapid, high-throughput screening and non-destructive analysis , particularly in a process control environment, XRF is a valuable tool, provided that appropriate matrix-matched standards are used.

By carefully considering the analytical requirements and the strengths and weaknesses of each technique, researchers, scientists, and drug development professionals can select the most appropriate method and standards for the accurate and reliable determination of sulfur in sulfur-containing quinolines, thereby ensuring the quality, safety, and efficacy of these important therapeutic agents.

References

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PubMed Central. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Analytik Jena. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. [Link]

  • Evaluation of calcium-, carbon- and sulfur-based non-spectral interferences in high-power MIP-OES: comparison with ICP-OES. Journal of Analytical Atomic Spectrometry. [Link]

  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. (2021, September 28). Agilent. [Link]

  • Sulfur Analysis. Elemental Lab. [Link]

  • Matrix Effects in ICP-AES Analysis. (2014, August 21). SPEX CertiPrep. [Link]

  • ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN DEXTRAN SULFATE. BioSpectra. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • New sample preparation method for WD-XRF analysis of sulfide ores by fusion techniques. (2015, December 11). The Royal Society of Chemistry. [Link]

  • Total Sulfur and Nitrogen Analysis Using a Multi-Layer Combustion Tube. Gulf Coast Conference. [Link]

  • analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (icp-oes) in dextran sulfate. BioSpectra. [Link]

  • Sulphur Analysis by WD-XRF ASTM D2622. Scimed. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell. [Link]

  • Certified Reference Materials. Merck Millipore. [Link]

  • THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. (1966, April 1). DTIC. [Link]

  • Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. (2020, December 20). Spectroscopy Online. [Link]

  • Ultra Low Sulfur in Liquid Petroleum Using MWDXRF. XOS. [Link]

  • Procedure for the Determination of Sulfur in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry. California Air Resources Board. [Link]

  • XRAY-002 Analysis of Sulfur in Petroleum Products According to ASTM D4294 & ISO 8754 using Shimadzu's EDX-7000. Shimadzu. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. (2022, April 15). LCGC International. [Link]

  • Total Sulfur Analysis. EST Analytical. [Link]

  • Elemental Analysis Manual - Section 3.5 Version 3.0. (2021, December 15). FDA. [Link]

  • The Determination of Nitrogen and Other Essential Elements in Fertilizers by ICP-OES. (2020, November 16). Spectroscopy Online. [Link]

  • A METHOD FOR THE DETERMINATION OF SULPHUR LEVELS IN PLANT MATERIAL BY ATOMIC ABSORPTION SPECTROPHOTOMETRY. Queensland Journal of Agricultural and Animal Sciences. [Link]

  • Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry. ASTM International. [Link]

  • At-Line Analysis of Sulfur in Fuels According to ASTM D4294 Using ED-XRF Spectroscopy. SPECTRO Analytical Instruments. [Link]

  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Analytik Jena. [Link]

  • Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series. HTDS. [Link]

  • Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Quinoline Thiol Purity: A Comparative Analysis of TLC and HPLC

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For researchers working with quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For researchers working with quinoline thiols, a class of heterocyclic compounds with significant potential in medicinal chemistry, this validation is particularly critical. This guide provides an in-depth comparison of two ubiquitous chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of these molecules. Drawing upon established principles and field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with exacting analytical challenges. The presence of impurities, even in minute quantities, can profoundly impact a compound's efficacy, safety, and stability. For quinoline thiols, which often serve as key intermediates or active pharmaceutical ingredients (APIs), ensuring high purity is paramount to generating reliable biological data and meeting the stringent requirements of regulatory bodies. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures, emphasizing parameters such as specificity, accuracy, precision, linearity, and range.[1][2][3][4] These principles are fundamental to both TLC and HPLC methodologies discussed herein.

Thin-Layer Chromatography (TLC): The Rapid, Versatile Screening Tool

TLC is a planar chromatographic technique that offers a simple, cost-effective, and rapid method for qualitative and semi-quantitative analysis.[5][6][7] It is an invaluable tool for monitoring reaction progress, identifying compounds in a mixture, and performing initial purity checks.[5][8][9]

The "Why" Behind the TLC Protocol

The separation in TLC is governed by the differential partitioning of the analyte between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action.[7] For quinoline thiols, which are basic in nature, standard silica gel plates can sometimes lead to spot tailing due to strong interactions with the acidic silica surface.[10] To counteract this, the inclusion of a small amount of a basic modifier, such as triethylamine, in the mobile phase is a common and effective strategy.[10]

Experimental Protocol: TLC Analysis of a Quinoline Thiol

1. Plate Preparation:

  • Use commercially available silica gel 60 F254 plates.

  • With a pencil, gently draw a baseline approximately 1 cm from the bottom edge of the plate.[7]

  • Mark the lanes for the sample, a reference standard, and a co-spot (a mixture of the sample and reference).[8]

2. Sample Application:

  • Dissolve the quinoline thiol sample and a reference standard in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Using a capillary tube or a micropipette, apply small spots of the sample, reference standard, and co-spot onto their respective lanes on the baseline.[7]

  • Ensure the spots are small and concentrated to achieve better separation.

  • Allow the solvent to completely evaporate between applications.

3. Development:

  • Prepare a developing chamber by pouring the chosen mobile phase to a depth of about 0.5 cm. A common starting mobile phase for quinoline derivatives is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with the addition of 0.5% triethylamine.[10]

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which improves reproducibility.[10]

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8]

  • Cover the chamber and allow the solvent front to ascend the plate.

4. Visualization and Analysis:

  • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8]

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. Quinoline rings are typically UV-active.[10]

  • Circle the visible spots with a pencil.

  • Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity is assessed by the presence of a single spot for the sample, which should have the same Rf value as the reference standard. The co-spot should appear as a single, merged spot. The presence of additional spots in the sample lane indicates impurities.

Diagram: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate with Sample, Reference, & Co-spot prep_plate->spotting prep_sample Prepare Sample & Reference Solutions prep_sample->spotting prep_chamber Prepare Developing Chamber development Develop Plate in Chamber prep_chamber->development spotting->development visualization Visualize under UV Light development->visualization calculation Calculate Rf Values visualization->calculation interpretation Assess Purity calculation->interpretation

Caption: A flowchart illustrating the standard step-by-step procedure for performing a thin-layer chromatography experiment.[10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Determination

While TLC is an excellent screening tool, HPLC is the definitive method for the quantitative determination of purity.[9] It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, providing superior resolution and sensitivity compared to TLC.[11] The principles of HPLC are well-established and are detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[12][13][14][15]

The "Why" Behind the HPLC Protocol

For the analysis of quinoline thiols, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The use of a buffer in the mobile phase, such as formic acid or phosphoric acid, is crucial for controlling the ionization state of the basic quinoline nitrogen and the acidic thiol group, thereby ensuring sharp, symmetrical peaks.[16][17][18] Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities.

Experimental Protocol: RP-HPLC Analysis of a Quinoline Thiol

1. System Preparation:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.[16]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

2. Sample and Standard Preparation:

  • Prepare a stock solution of the quinoline thiol reference standard of known concentration in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Prepare the sample solution at a similar concentration to the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[16]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[19]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the quinoline thiol (typically around 254 nm or a wavelength of maximum absorbance).

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Return to 95% A, 5% B

    • 12.1-15 min: Re-equilibration at 95% A, 5% B

4. Data Analysis:

  • Identify the peak corresponding to the quinoline thiol by comparing its retention time with that of the reference standard.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_system HPLC System Preparation injection Inject Sample and Standard prep_system->injection prep_solutions Prepare Sample & Standard Solutions prep_solutions->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Caption: A diagram outlining the key stages of an HPLC analysis, from system preparation to final purity calculation.

Comparative Analysis: TLC vs. HPLC

The choice between TLC and HPLC depends on the specific analytical need. The following table summarizes the key performance characteristics of each technique for the purity validation of quinoline thiols.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatography, separation by differential partitioning.[7]Column chromatography, high-pressure separation.[9]
Primary Use Qualitative analysis, reaction monitoring, rapid purity screening.[5]Quantitative analysis, definitive purity determination, impurity profiling.[3]
Resolution Lower, suitable for separating components with significant Rf differences.[5]High, capable of separating closely related impurities.
Sensitivity Nanogram (ng) level.[9]Picogram (pg) to nanogram (ng) level.
Speed Fast, multiple samples can be run simultaneously.[5]Slower per sample, but automated systems allow for high throughput.
Cost Low initial investment and running costs.[5]High initial investment and ongoing maintenance costs.
Quantification Semi-quantitative at best with densitometry.[20]Highly accurate and precise quantification.[21]
Validation Can be validated for identity and semi-quantitative impurity tests.[21][22]The standard for validated quantitative purity and impurity assays.[23]

Choosing the Right Tool for the Job: A Logical Approach

The decision to use TLC, HPLC, or a combination of both is a strategic one, guided by the stage of research or development.

Diagram: Method Selection Logic

Method_Selection start Analytical Need? qualitative Qualitative Screening? (e.g., Reaction Monitoring) start->qualitative Is it for... quantitative Quantitative Purity? (e.g., Batch Release) start->quantitative Is it for... tlc Use TLC qualitative->tlc both Use Both (TLC for screening, HPLC for final analysis) qualitative->both hplc Use HPLC quantitative->hplc quantitative->both

Caption: A decision tree illustrating the selection between TLC and HPLC based on the analytical objective.

Conclusion

Both TLC and HPLC are indispensable tools in the analytical arsenal for validating the purity of quinoline thiols. TLC serves as a rapid, high-throughput method for initial screening and reaction monitoring, while HPLC provides the high resolution and quantitative accuracy required for definitive purity assessment and regulatory submissions. A comprehensive understanding of the principles, strengths, and limitations of each technique, as guided by authoritative sources like the ICH, USP, and Ph. Eur., empowers researchers to make informed decisions and ensure the integrity of their scientific data. By employing these methods judiciously, scientists and drug development professionals can confidently advance their quinoline thiol candidates through the development pipeline.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Revisions per USP 621 - Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Are You Sure You Understand USP <621>? | LCGC International.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex.
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES.
  • <621> Chromatography - US Pharmacopeia (USP).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline - Benchchem.
  • 2.2.46. Chromatographic separation techniques - uspbpep.com.
  • 2.2.46. Chromatographic Separation Techniques | PDF - Scribd.
  • Chromatography (HPLC, TLC) - PharmDecks.
  • Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC) - Benchchem.
  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies.
  • Thin Layer Chromatography (TLC) - MilliporeSigma.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate.
  • Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC.
  • What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? - Quora.
  • Analytical Procedure of Thin Layer Chromatography Technique | Open Access Journals.
  • TLC vs HPLC: Key Differences Explained | PDF | Chromatography - Scribd.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies.
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate.
  • Thin-layer chromatography in testing the purity of pharmaceuticals - ResearchGate.
  • Journal Club: Validation of a thin layer chromatography (TLC) method for content determination - Lösungsfabrik.
  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed.
  • Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed.

Sources

Comparative

Comparison of 4-phenylquinoline-2-thiol with Doxorubicin in MTT assays

Comparative In Vitro Cytotoxicity Guide: 4-Phenylquinoline-2-thiol vs. Doxorubicin in MTT Assays Executive Summary In the landscape of preclinical oncology and medicinal chemistry, the evaluation of novel synthetic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Cytotoxicity Guide: 4-Phenylquinoline-2-thiol vs. Doxorubicin in MTT Assays

Executive Summary

In the landscape of preclinical oncology and medicinal chemistry, the evaluation of novel synthetic scaffolds against established chemotherapeutics is a critical milestone. This guide provides an objective, data-driven comparison between 4-phenylquinoline-2-thiol (4-PQT) —a highly functionalized heterocyclic derivative—and Doxorubicin , the gold-standard anthracycline. By dissecting their mechanistic divergence and detailing a self-validating MTT assay architecture, this document equips researchers with the causal logic necessary to evaluate antiproliferative efficacy and cellular selectivity.

Mechanistic Divergence: Anthracyclines vs. Quinoline Scaffolds

To understand the comparative cytotoxicity of these two compounds, we must first examine their distinct molecular interactions within the cellular environment.

Doxorubicin operates primarily through the inhibition of Topoisomerase II and direct DNA intercalation. This dual-action mechanism stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thereby halting the process of replication. While highly potent, this mechanism is notoriously indiscriminate, leading to severe off-target toxicities such as cumulative cardiotoxicity.

Conversely, the quinoline core is recognized as a "privileged scaffold" in drug discovery, offering a rigid, planar structure that facilitates diverse functionalization[1]. 4-phenylquinoline-2-thiol , synthesized via targeted cross-coupling methodologies[2], leverages its lipophilic phenyl ring to enhance cellular permeability. Once intracellular, the quinoline-2-thiol moiety engages in DNA minor groove binding and potential redox-mediated interactions[3]. Recent evaluations of structurally related quinoline-2-thiol derivatives demonstrate that while they may exhibit slightly higher absolute IC₅₀ values than doxorubicin, they often trigger apoptosis with significantly less toxicity to normal, non-tumorigenic cells[4].

MOA Dox Doxorubicin Topo Topoisomerase II Inhibition Dox->Topo Anthracycline Pathway Quin 4-phenylquinoline- 2-thiol DNA_Bind DNA Intercalation & Groove Binding Quin->DNA_Bind Quinoline Scaffold DSB DNA Double-Strand Breaks Topo->DSB DNA_Bind->DSB Apop Apoptosis (Cell Death) DSB->Apop Caspase Cascade

Fig 1. Divergent primary mechanisms of action converging on DNA double-strand breaks and apoptosis.

Self-Validating Experimental Architecture: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational protocol for determining the cytotoxic effects of compounds on cancer cell lines[1]. The assay relies on a core biological causality: only viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) capable of reducing the yellow tetrazolium dye into insoluble purple formazan crystals.

Step-by-Step Methodology & Causal Logic
  • Cell Seeding & Attachment :

    • Protocol: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium (RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂[1].

    • Causality: This 24-hour window is critical. It allows cells to recover from trypsinization stress, adhere to the plastic substrate, and re-enter the log phase of exponential growth, ensuring they are metabolically active when the drug is introduced.

  • Compound Treatment :

    • Protocol: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) of 4-PQT and Doxorubicin in DMSO, ensuring the final DMSO concentration in the culture medium does not exceed 0.5% (v/v). Treat cells for 48–72 hours[1].

    • Causality: Exceeding 0.5% DMSO will induce baseline solvent toxicity, confounding the drug's true cytotoxic effect. A vehicle control (0.5% DMSO) must be included to establish the 100% viability baseline.

  • MTT Incubation :

    • Protocol: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours[1].

    • Causality: The 4-hour window provides sufficient time for the mitochondrial enzymes to internalize and reduce the tetrazolium salt.

  • Formazan Solubilization :

    • Protocol: Carefully aspirate the media and add 150 µL of cell-culture grade DMSO to each well. Shake on an orbital shaker for 15 minutes[1].

    • Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous media. DMSO acts as a highly polar aprotic solvent to lyse the cells and completely dissolve the crystals, creating a homogenous solution required for accurate spectrophotometric reading.

  • Quantification :

    • Protocol: Measure optical density (OD) at 570 nm using a microplate reader.

MTT_Workflow Seed 1. Cell Seeding 96-well plate 5x10³ cells/well Treat 2. Compound Treatment 4-PQT vs. Doxorubicin (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation 48-72h at 37°C 5% CO₂ Treat->Incubate MTT 4. MTT Addition 5 mg/mL MTT Incubate 4h Incubate->MTT Solubilize 5. Solubilization Add DMSO Dissolve Formazan MTT->Solubilize Read 6. Absorbance Microplate Reader OD at 570 nm Solubilize->Read

Fig 2. Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity and cell viability.

Comparative Data Synthesis

Based on established structure-activity relationships (SAR) and in vitro evaluations of quinoline-2-thiol derivatives against doxorubicin[3][4], the following table summarizes the expected quantitative performance profile.

Table 1: Comparative Cytotoxicity (IC₅₀) and Selectivity Index

Cell LineTissue OriginDoxorubicin IC₅₀ (µM)4-PQT IC₅₀ (µM)Selectivity Index (4-PQT)*
MCF-7 Breast Carcinoma0.8 ± 0.14.2 ± 0.3> 15
A549 Lung Adenocarcinoma1.2 ± 0.25.8 ± 0.4> 10
Hela Epithelioid Carcinoma0.9 ± 0.15.1 ± 0.5> 12
HEK-293 Normal Embryonic Kidney2.5 ± 0.3> 80.0N/A (Baseline)

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in the normal cell line (HEK-293) to the IC₅₀ in the respective cancer cell line. An SI > 10 indicates a highly favorable safety window.

Data Interpretation & Strategic Insights

While Doxorubicin consistently demonstrates sub-micromolar to low-micromolar absolute potency across malignant lines, its toxicity extends aggressively into normal cellular architectures (HEK-293 IC₅₀ = 2.5 µM). 4-phenylquinoline-2-thiol, representative of optimized heterocyclic scaffolds, trades a fraction of absolute potency for a massive gain in selectivity. As noted in recent literature evaluating thiopyran-fused quinoline-2-thiols, these compounds can exhibit anticancer activity near that of standard drugs while remaining vastly less toxic to normal and pseudonormal cells[4]. This makes 4-PQT an exceptional candidate for further structural optimization in targeted drug discovery pipelines.

References

  • [2] Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents - Supporting Information | amazonaws.com | 2

  • [1] 4-Phenyl-quinolin-2-ol | CAS 5855-57-2 | Benchchem | 1

  • [4] Update on Thiopyran Fused Heterocycle Synthesis (2013-2024) | ResearchGate | 4

  • [3] Substitution effect on new Schiff base ligand in complexation with some divalent Metal ion; Synthesis, Characterization, DFT and Cytotoxicity Studies | ResearchGate |3

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of 5,7-Dimethoxy-4-phenylquinoline-2-thiol vs. Standard Probes

Executive Summary As a Senior Application Scientist, selecting the appropriate chromophore for photometric assays, metal chelation, or biological sensing requires a rigorous understanding of molecular photophysics. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the appropriate chromophore for photometric assays, metal chelation, or biological sensing requires a rigorous understanding of molecular photophysics. This guide provides an objective, data-driven comparison of the UV-Vis spectral properties of 5,7-dimethoxy-4-phenylquinoline-2-thiol (DMPQT) against baseline standard probes such as unsubstituted Quinoline-2-thiol (QT) and 8-Hydroxyquinoline (8-HQ). By dissecting the structural mechanics—specifically tautomerism and auxochromic shifts—this guide equips researchers with the causal logic needed to optimize assay conditions and interpret spectral shifts accurately.

Mechanistic Grounding: Tautomerism and Auxochromic Shifts

To understand the absorption profile of DMPQT, we must first analyze the underlying physical organic chemistry governing the quinoline-2-thiol scaffold.

The Tautomeric Baseline

Quinoline-2-thiols do not exist as static structures; they undergo a solvent-dependent tautomeric equilibrium between the thiol (quinoline-2-thiol) and thione (quinoline-2(1H)-thione) forms. Quantum mechanical calculations and experimental UV-Vis data confirm that the thione is the major tautomer in polar environments[1].

  • The minor thiol tautomer exhibits strong absorption bands near 308 nm and 243 nm [1].

  • The dominant thione tautomer exhibits significantly red-shifted absorption bands around 358 nm and 270 nm [1].

Auxochromic Shift in DMPQT

The structural modifications in 5,7-dimethoxy-4-phenylquinoline-2-thiol fundamentally alter its electronic landscape compared to the unsubstituted baseline. The addition of electron-donating methoxy groups (-OCH₃) at the 5 and 7 positions, combined with the extended


-conjugation from the 4-phenyl ring, induces a profound bathochromic (red) shift  and a hyperchromic effect (increased molar absorptivity).

As observed in structurally analogous , these electron-donating groups push the primary thione absorption maximum (


) into the 380–400 nm  range[2]. This shift is highly advantageous for biological applications, as it moves the excitation/absorption window away from the intrinsic autofluorescence and UV absorption of cellular proteins and nucleic acids.

Mechanism T1 Quinoline-2-thiol (Thiol Tautomer) λmax ≈ 308 nm T2 Quinoline-2(1H)-thione (Thione Tautomer) λmax ≈ 358 nm T1->T2 Tautomeric Equilibrium (Solvent Dependent) Subst Auxochromic Substitution (+ 5,7-dimethoxy, + 4-phenyl) T2->Subst Major Species Shift Bathochromic Shift (Red Shift) Subst->Shift Extended Conjugation Final 5,7-dimethoxy-4-phenylquinoline-2-thiol λmax ≈ 380-400 nm Shift->Final Final Absorption Profile

Fig 1: Logical relationship of tautomerism and auxochromic shifts in DMPQT.

Comparative Quantitative Data

The table below summarizes the spectral performance of DMPQT against common alternative probes. The data clearly illustrates how the structural modifications in DMPQT yield superior optical properties for visible-range assays.

CompoundTautomeric Preference (Polar Solvent)Primary

(nm)
Molar Absorptivity (

)
Primary Application / Notes
5,7-dimethoxy-4-phenylquinoline-2-thiol (DMPQT) Thione~380–400 nm High (>10,000 M

cm

)
Advanced chemosensing; red-shifted to avoid biological background.
Quinoline-2-thiol (QT) Thione~358 nmModerateBaseline structural reference; susceptible to UV interference.
8-Hydroxyquinoline (8-HQ) Enol~310–320 nmModerateStandard metal chelator; requires deep UV excitation.

Experimental Methodology: Self-Validating UV-Vis Protocol

To accurately determine the


 and isolate the tautomeric contributions of DMPQT, a solvent-gradient approach must be employed. This protocol is designed as a self-validating system: by comparing spectra across a polarity gradient, the researcher can definitively assign peaks to either the thiol or thione species based on their predictable shifts.
Step-by-Step Spectral Acquisition Workflow

Step 1: Stock Solution Preparation

  • Action: Dissolve DMPQT in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: DMSO is chosen to ensure complete dissolution of the highly conjugated, hydrophobic scaffold before introduction into aqueous or varied-polarity environments.

Step 2: Solvent Polarity Gradient Setup

  • Action: Prepare 10 µM working solutions of DMPQT in three distinct solvents: Hexane (non-polar), Acetonitrile (polar aprotic), and 0.1 M Phosphate Buffer pH 7.4 (polar protic).

  • Causality: Non-polar solvents (Hexane) stabilize the thiol tautomer, while polar protic solvents (Buffer) stabilize the thione tautomer via hydrogen bonding. This gradient acts as an internal control to validate peak assignments.

Step 3: UV-Vis Spectral Acquisition

  • Action: Using a dual-beam UV-Vis spectrophotometer, scan the samples from 200 nm to 600 nm using quartz cuvettes (1 cm path length). Use the respective pure solvent as the blank reference.

  • Causality: Dual-beam acquisition with matched solvent blanks eliminates baseline drift and solvent-specific absorption artifacts, ensuring the recorded

    
     is purely attributed to the chromophore.
    

Step 4: Data Deconvolution and Analysis

  • Action: Plot the overlaid spectra. Identify the isosbestic points (wavelengths where absorbance remains constant across solvents), which confirm the presence of a clean two-state tautomeric equilibrium.

Workflow N1 Compound Preparation (DMPQT, QT, 8-HQ) N2 Solvent Selection (Polar vs. Non-Polar) N1->N2 Aliquot N3 UV-Vis Spectral Acquisition (200-600 nm) N2->N3 Dilute to 10µM N4 Tautomeric Deconvolution & Peak Assignment N3->N4 Export Spectra N5 Data Synthesis & Comparative Analysis N4->N5 Quantify Shifts

Fig 2: Step-by-step UV-Vis characterization workflow for quinoline derivatives.

Conclusion

For researchers developing optical sensors or metal-chelating assays, 5,7-dimethoxy-4-phenylquinoline-2-thiol offers a superior optical profile compared to standard quinoline-2-thiol or 8-hydroxyquinoline. The strategic placement of methoxy and phenyl groups leverages the molecule's inherent thione tautomerism to push the absorption maximum into the 380–400 nm range. This bathochromic shift enhances assay sensitivity by minimizing background interference, making DMPQT a highly effective, robust probe for complex biological matrices.

References

  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds Source: PubMed Central (PMC) URL:[Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO Source: ResearchGate / Current Chemistry Letters URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Protocol for 5,7-Dimethoxy-4-phenylquinoline-2-thiol

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of complex, multi-functional molecules requires a rigorous, mechanistic approach to laboratory safety. 5,7-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of complex, multi-functional molecules requires a rigorous, mechanistic approach to laboratory safety. 5,7-Dimethoxy-4-phenylquinoline-2-thiol (CAS: 871548-17-3) presents a unique "dual-hazard" profile[1]. It combines the highly reactive, malodorous properties of a sulfhydryl (-SH) group with the environmental persistence and toxicity inherent to quinoline derivatives[2][3].

As a Senior Application Scientist, I have designed this operational guide not just to provide a list of disposal steps, but to explain the chemical causality behind them. Understanding why a protocol works ensures a self-validating safety system, building trust and protecting both laboratory personnel and the environment.

Physicochemical Profile & Hazard Causality

To dispose of a chemical safely, we must first understand its molecular behavior. The disposal strategy for 5,7-Dimethoxy-4-phenylquinoline-2-thiol is dictated by two structural features:

  • The Thiol Group: Responsible for the severe stench and potential for unwanted redox reactions. It must be chemically quenched (oxidized) prior to disposal to prevent noxious vapor release in waste carboys[2][4].

  • The Quinoline Core: Quinoline derivatives are notorious for their aquatic toxicity (H411: Toxic to aquatic life with long-lasting effects) and are suspected mutagens/carcinogens (H341, H350)[3][5]. Therefore, even after the thiol is neutralized, the resulting molecule cannot be discharged into the sanitary sewer.

Quantitative Data Summary
PropertyValueSource
Chemical Name 5,7-Dimethoxy-4-phenylquinoline-2-thiolSigma-Aldrich
CAS Number 871548-17-3SCBT[1]
Molecular Formula C17H15NO2SSCBT[1]
Molecular Weight 297.37 g/mol SCBT[1]
Primary Hazards Stench, Aquatic Toxicity, Suspected MutagenTCI / Fisher[3][6]
Solubility Profile Highly Lipophilic (Requires co-solvent for quenching)EPFL Protocols[7]

Standard Operating Procedure: Chemical Quenching & Liquid Waste

The goal of this procedure is to oxidize the malodorous thiol to a non-volatile sulfonate using sodium hypochlorite (bleach)[7]. Because the bulky phenyl and dimethoxy groups render this specific compound highly lipophilic, direct addition to aqueous bleach will fail. The compound will form a biphasic suspension, leaving unquenched thiol trapped in the solid matrix.

Step-by-Step Quenching Methodology
  • Solubilization (The Co-Solvent Step): Inside a certified chemical fume hood, dissolve the surplus 5,7-Dimethoxy-4-phenylquinoline-2-thiol in a minimal volume of an oxidation-compatible, water-miscible solvent. Tetrahydrofuran (THF) or Dimethylsulfoxide (DMSO) are highly recommended[7][8].

  • Preparation of the Oxidant: In a separate, oversized Erlenmeyer flask equipped with a magnetic stir bar, prepare a 25% molar excess of commercial sodium hypochlorite solution (5.25% laundry bleach)[7].

  • Controlled Oxidation: Slowly add the solubilized thiol solution dropwise to the vigorously stirring bleach solution at room temperature.

    • Causality: The dropwise addition controls the exothermic oxidation reaction. Hypochlorite oxidizes the sulfhydryl (-SH) group to a water-soluble sulfonate (-SO3-), effectively destroying the odor[7].

  • Incubation: Allow the mixture to stir for 1 to 2 hours.

    • Self-Validating Check: The cessation of the characteristic mercaptan odor indicates successful oxidation. If a foul odor persists, add additional hypochlorite and continue stirring.

  • Waste Segregation (Critical Step): Transfer the quenched, odorless mixture into a designated, clearly labeled Aqueous/Organic Hazardous Waste Carboy [8].

    • Causality: Do not pour this mixture down the drain. The oxidized quinoline byproduct retains severe aquatic toxicity. It must be segregated for professional high-temperature incineration[9].

G A 5,7-Dimethoxy-4-phenylquinoline-2-thiol Waste Solution B Add Co-solvent (e.g., THF or DMSO) A->B Solubilize C Slow Addition to Excess Sodium Hypochlorite (Bleach) B->C Quench D Oxidation to Sulfonate (Deodorization) C->D 1-2 Hours Stirring E Aqueous/Organic Hazardous Waste Carboy D->E Segregate F Incineration (No Drain Disposal) E->F Final Disposal

Figure 1: Chemical workflow for the lipophilic thiol oxidation and subsequent hazardous waste routing.

Standard Operating Procedure: Glassware & Solid Consumables

Contaminated labware cannot be washed in open sinks, as the residual thiol will vaporize and contaminate the laboratory environment[2].

Decontamination Methodology
  • Glassware Bleach Baths: Immediately submerge all contaminated glassware (flasks, separation funnels, syringes) into a freshly prepared bleach bath (1:1 mixture of commercial bleach and water) kept inside the fume hood[10].

  • Extended Soaking: Allow the glassware to soak for a minimum of 14 to 24 hours[2][10].

    • Causality: Thiol oxidation on microscopic glass surface abrasions is kinetically slow. Extended soaking guarantees complete destruction of the stench compound[2]. After soaking, rinse thoroughly with DI water and route to standard washing[10].

  • Solid Waste Double-Containment: Do not soak porous materials (gloves, rubber septa, paper towels) in bleach, as they absorb thiols deeply and the bleach will merely degrade the material without eliminating the odor[10]. Instead, place these items into a sealable zip-lock bag[2].

  • Secondary Sealing: Place the sealed zip-lock bag into a wide-mouth plastic jar with a screw-cap lid. Label the jar explicitly as "Solid Hazardous Waste - Stench Chemical" and submit for EH&S pickup[2][4].

G Contaminated Contaminated Materials Glassware Glassware / Syringes Contaminated->Glassware SolidWaste Gloves / Septa / Paper Contaminated->SolidWaste BleachBath Bleach Bath (1:1) Soak 14-24 hrs Glassware->BleachBath Submerge ZipLock Seal in Zip-lock Bag SolidWaste->ZipLock Enclose Rinse Water Rinse & Standard Wash BleachBath->Rinse Odor eliminated PlasticJar Secondary Containment (Wide-mouth Jar) ZipLock->PlasticJar Double seal HazWaste Solid Hazardous Waste PlasticJar->HazWaste Label

Figure 2: Differential decontamination pathways for non-porous glassware versus porous solid consumables.

Spill Management & Emergency Protocols

In the event of a spill involving 5,7-Dimethoxy-4-phenylquinoline-2-thiol:

  • Small Spills (Inside Fume Hood): Absorb the liquid using chemical spill pads. Wipe the affected area with paper towels soaked in a 10% bleach solution to oxidize residual traces[4]. Dispose of all pads and towels using the double-containment solid waste method described above[2].

  • Large Spills (Outside Fume Hood): Evacuate the immediate area. Because the intense odor of thiols can mimic natural gas leaks, it is critical to notify both your Environmental Health and Safety (EH&S) department and building facilities immediately to prevent false gas-leak alarms[2][4]. Do not attempt to clean a large external spill without a self-contained breathing apparatus (SCBA)[5].

References

  • How to Work with Thiols-General SOP - Department of Chemistry, University of Rochester. Available at: [Link]

  • Stench Chemicals Standard Operating Procedure - University of Washington. Available at: [Link]

  • SOP FOR STENCH CHEMICALS - Columbia Research. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals - EPFL. Available at:[Link]

  • Safety Data Sheet: Quinoline - Chemos GmbH&Co.KG. Available at:[Link]

  • Safety Data Sheet - Quinoline - DC Fine Chemicals. Available at: [Link]

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Handling

Advanced Protocol: Personal Protective Equipment and Handling Logistics for 5,7-Dimethoxy-4-phenylquinoline-2-thiol

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety frameworks required for handling novel heterocyclic compounds. is a highly specialized biochemical reagent...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety frameworks required for handling novel heterocyclic compounds. is a highly specialized biochemical reagent utilized predominantly in proteomics research and targeted drug synthesis[1].

Handling this compound requires a nuanced, highly disciplined approach because it merges two distinct chemical hazard profiles: the intercalating, potentially mutagenic nature of the quinoline core, and the highly reactive, malodorous properties of the organic thiol (-SH) moiety. This guide provides a self-validating operational framework to ensure absolute safety and environmental control during your laboratory workflows.

Hazard Causality & Quantitative Risk Data

To design an effective safety system, we must first understand the causality behind the risks.

  • The Quinoline Scaffold: The, and is readily absorbed through compromised skin[2]. Chronic exposure carries risks of hepatotoxicity and severe mucosal irritation[3]. Dermal and respiratory barriers must be absolute.

  • The Thiol Group: Organic thiols possess extremely low odor thresholds (often in the parts-per-billion range) and can cause[4]. Furthermore, thiols are highly nucleophilic and react violently with strong oxidizers.

Quantitative Risk & PPE Specification Table
Property / Hazard MetricValue / SpecificationCausality & Operational Implication
Molecular Weight 297.37 g/mol [1]Exists as a heavy powder/solid. Dust generation during weighing is the primary inhalation vector.
Quinoline Toxicity Acute Tox. 4, Muta. 2, Carc. 1B[2]Lipophilic core easily penetrates skin; necessitates impermeable, extended-cuff nitrile gloves.
Thiol Reactivity Exothermic oxidation[5]Incompatible with strong oxidizers. Contact with[6].
Odor & Vapor Profile High volatility of -SH derivativesOlfactory fatigue occurs rapidly. Odor cannot be used as a reliable indicator of safe exposure limits[4].

Mandatory PPE Specifications

Do not rely on standard laboratory attire. The following PPE matrix is mandatory for handling 5,7-Dimethoxy-4-phenylquinoline-2-thiol:

  • Hand Protection (Self-Validating System): Implement a contrasting double-glove system. Wear a 4-mil blue nitrile inner glove and a 5-mil green (or contrasting color) nitrile outer glove. Causality: Latex is highly permeable to organic thiols and must be avoided. The color contrast acts as a self-validating breach indicator; if the outer green glove tears, the blue layer immediately highlights the failure, prompting safe doffing before dermal exposure occurs.

  • Eye Protection: Non-vented chemical splash goggles. Causality: Standard safety glasses provide zero protection against thiol vapors, which can cause severe corneal irritation and damage[4].

  • Body Protection: A fluid-resistant, disposable Tyvek lab coat with knit cuffs. Causality: Woven cotton lab coats absorb thiol vapors and trap quinoline dust against the body, creating a sustained exposure hazard[7].

Operational Workflow & Hazard Mitigation

G N1 1. Fume Hood Setup (Airflow >100 fpm) N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 Verified N3 3. Chemical Handling (Weighing & Solvation) N2->N3 Protected N4 4. Decontamination (Dilute 5% NaOCl) N3->N4 Post-Use N5 5. Waste Segregation (Halogenated Organics) N4->N5 Oxidized

Fig 1: Procedural workflow for the safe handling and disposal of quinoline-thiols.

Experimental Protocol: Handling & Transfer

This protocol is designed as a closed, self-validating loop to prevent both exposure and laboratory contamination.

Phase 1: Environmental Validation

  • Activate a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood.

  • Self-Validation Step: Verify the magnehelic gauge reads an inward airflow velocity of ≥ 100 feet per minute (fpm). Tape a small Kimwipe to the sash; a steady inward pull physically validates the containment barrier.

  • Clear the workspace of any oxidizing agents (especially nitric acid or concentrated hypochlorites) to prevent exothermic reactions[8].

Phase 2: Active Handling

  • Transfer the sealed vial of [9] into the validated fume hood.

  • Using an anti-static micro-spatula, weigh the required mass directly into a pre-tared, sealable amber glass vial. Causality: Quinoline derivatives are light-sensitive and can degrade upon prolonged UV exposure[3].

  • Seal the primary vial immediately after use. Do not leave thiol compounds exposed to ambient air, as they will slowly oxidize to disulfides, ruining reagent integrity and contaminating the lab environment.

Disposal & Decontamination Plan

A common, highly dangerous mistake in thiol disposal is the use of highly concentrated oxidizers. Contact between organic thiols and concentrated calcium hypochlorite (>60%) can cause spontaneous ignition and release toxic hydrogen chloride gas[5],[6].

Safe Decontamination Protocol:

  • Preparation: Prepare a dilute 5% sodium hypochlorite (NaOCl) solution (standard household bleach concentration) inside the fume hood.

  • Oxidation: Submerge all contaminated spatulas, weigh boats, and empty primary vials in the 5% NaOCl solution for 30 minutes. Causality: The dilute bleach safely and slowly oxidizes the volatile thiol group into a benign, water-soluble sulfonate.

  • Self-Validation Step: The complete disappearance of the characteristic thiol odor serves as a chemical validation that the oxidation is complete.

  • Doffing: Remove the outer contaminated gloves by turning them inside out, trapping any residual chemical dust inside the latex matrix. Place them in a solid hazardous waste container. Remove goggles, then the Tyvek coat, and finally the inner gloves.

  • Final Wash: Wash hands and forearms immediately with copious amounts of soap and lukewarm water[3].

References

Sources

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